molecular formula C8H7BrO3 B13979227 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Cat. No.: B13979227
M. Wt: 231.04 g/mol
InChI Key: NGRWPOWFTYKXKH-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

4-bromo-2-hydroxy-6-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3

InChI Key

NGRWPOWFTYKXKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)O)Br

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Abstract

Substituted salicylaldehydes are a cornerstone class of intermediates in synthetic organic chemistry, providing a versatile scaffold for constructing complex molecular architectures. This technical guide focuses on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, a member of this family whose specific substitution pattern imparts a unique combination of steric and electronic properties. Due to the limited direct experimental literature on this precise isomer, this document provides a comprehensive profile by integrating established principles of organic chemistry with comparative data from closely related analogues. We will explore its predicted physicochemical and spectroscopic properties, propose a logical synthetic pathway, analyze its chemical reactivity, and discuss its potential applications for researchers in drug discovery and materials science.

Molecular Structure and Core Physicochemical Properties

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an aromatic aldehyde featuring three distinct functional groups on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a bromine atom (-Br). The relative positioning of these groups—particularly the ortho-hydroxyl and ortho-methoxy groups flanking the aldehyde—creates a sterically hindered and electronically rich environment that dictates its chemical behavior.

Caption: Chemical structure of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Predicted Physicochemical Data

The following table summarizes the predicted and calculated properties of the molecule. These values are extrapolated from known data of its isomers and foundational chemical principles.

PropertyValueSource/Basis
IUPAC Name 4-Bromo-2-hydroxy-6-methoxybenzaldehydeNomenclature Rules
Molecular Formula C₈H₇BrO₃Calculated
Molecular Weight 231.04 g/mol Calculated
Physical State Predicted: White to off-white crystalline solidAnalogy to isomers
Melting Point Predicted: 100-120 °CAnalogy to isomers[1]
Solubility Predicted: Soluble in DMSO, ethanol; Insoluble in waterAnalogy to isomers[2]
CAS Number Not assignedDatabase Search

Spectroscopic Profile (Predicted)

The unique electronic environment of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde gives rise to a predictable spectroscopic signature.

  • ¹H NMR: The two aromatic protons would appear as distinct doublets in the aromatic region (δ 6.5-7.5 ppm). The aldehyde proton (-CHO) would be a singlet significantly downfield (δ 9.5-10.5 ppm). The phenolic hydroxyl proton (-OH) would present as a broad singlet, while the methoxy protons (-OCH₃) would be a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to the oxygen atoms (-C-OH, -C-OCH₃) would be in the 150-165 ppm range, while the carbon bonded to bromine (-C-Br) would be found further upfield.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (around 3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (around 1650-1670 cm⁻¹), C-O stretches for the ether and phenol (1200-1300 cm⁻¹), and aromatic C=C bending vibrations (1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Chemical Reactivity

The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is governed by the interplay of its three functional groups.

Proposed Synthetic Pathway

A plausible synthesis would start from 2-hydroxy-6-methoxybenzaldehyde. The key step is regioselective bromination. Both the hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The position para to the hydroxyl group (C4) is activated, making it the most likely site for electrophilic substitution.

G start 2-Hydroxy-6-methoxybenzaldehyde product 4-Bromo-2-hydroxy-6- methoxybenzaldehyde start->product Electrophilic Aromatic Substitution (Bromination) reagent N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid

Caption: Proposed synthetic workflow for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Key Reaction Pathways

The molecule's functional groups provide multiple avenues for chemical transformation.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a prime site for nucleophilic attack. It can be:

    • Oxidized to the corresponding carboxylic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid) using mild oxidizing agents like potassium permanganate or Jones reagent.

    • Reduced to a primary alcohol (4-bromo-2-hydroxy-6-methoxybenzyl alcohol) using reducing agents such as sodium borohydride (NaBH₄).

    • Undergo condensation reactions , such as the Wittig reaction to form alkenes or the Claisen-Schmidt condensation to form chalcones.[3]

  • Reactions of the Phenolic Hydroxyl Group:

    • Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The presence of the electron-withdrawing bromine atom at the para position is expected to increase its acidity (lower pKa) compared to the non-brominated parent compound.[4]

    • Etherification: The hydroxyl group can be alkylated (e.g., using methyl iodide in the presence of a base) to form a dimethoxy derivative, 4-bromo-2,6-dimethoxybenzaldehyde.[5]

  • Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two oxygen-containing substituents. However, it is also sterically crowded. Further electrophilic substitution (e.g., nitration, acylation) would be challenging but, if successful, would likely be directed to the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.

G center 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde product_acid Carboxylic Acid Derivative center->product_acid product_alcohol Benzyl Alcohol Derivative center->product_alcohol product_ether Dimethoxy Derivative center->product_ether oxidation Oxidation (e.g., KMnO₄) oxidation->product_acid reduction Reduction (e.g., NaBH₄) reduction->product_alcohol etherification O-Alkylation (e.g., CH₃I, K₂CO₃) etherification->product_ether

Caption: Key reactivity pathways of the target molecule.

Applications in Research and Drug Development

While specific applications for this isomer are not documented, the general class of brominated hydroxybenzaldehydes serves as crucial intermediates in several high-value areas:

  • Pharmaceutical Synthesis: This scaffold is a building block for more complex molecules. For instance, related bromobenzaldehyde derivatives are used in the synthesis of compounds with potential anticancer and antihypertensive activities.[2][6] The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Stille coupling) to introduce new carbon-carbon bonds.

  • Agrochemicals and Dyestuffs: Substituted benzaldehydes are precursors in the synthesis of various dyes and agrochemicals.[7]

  • Anti-inflammatory Research: Phenolic compounds, including derivatives of vanillin (a related structure), are known to possess anti-inflammatory properties by modulating signaling pathways like NF-κB and MAPK.[8] The unique substitution of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde makes it an interesting candidate for biological screening.

Exemplary Experimental Protocol: Oxidation to Carboxylic Acid

This protocol details a standard, reliable method for converting the aldehyde to a carboxylic acid, a common step in synthetic workflows.

Objective: To synthesize 4-Bromo-2-hydroxy-6-methoxybenzoic acid.

Materials:

  • 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0 eq)

  • Acetone

  • Distilled water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (3M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add distilled water to the flask until the solution becomes slightly turbid, then add a few drops of acetone to redissolve the precipitate.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Prepare a solution of potassium permanganate in distilled water and add it dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite dropwise until the brown MnO₂ precipitate dissolves, and the solution becomes colorless.

  • Acidify the clear solution to pH 1-2 with 3M HCl. A white precipitate of the carboxylic acid product should form.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxy-6-methoxybenzoic acid.

Safety and Handling

Based on safety data for structurally similar compounds, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde should be handled with care.[9]

  • Hazards: Likely to cause skin and serious eye irritation. May be harmful if swallowed.[10]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a molecule with significant synthetic potential, characterized by a unique interplay of steric and electronic effects. While direct experimental data remains to be published, its chemical properties and reactivity can be confidently predicted through the lens of fundamental organic chemistry principles and by comparison with its isomers. Its aldehyde, hydroxyl, and bromo functionalities offer multiple handles for derivatization, positioning it as a valuable building block for creating novel compounds in medicinal chemistry, materials science, and other areas of chemical research. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this versatile intermediate.

References

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • University of Central Florida. (n.d.). CHAPTER 8 - REACTION EXAMPLES. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

4-Bromo-2-hydroxy-6-methoxybenzaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis, and applications of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde , a critical intermediate in the development of Toll-like receptor (TLR) modulators and myxocoumarin-inspired antibiotics.

Executive Summary

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7 ) is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern: an aldehyde at C1, a hydroxyl group at C2, a bromine atom at C4, and a methoxy group at C6. This unique arrangement—combining an electron-withdrawing aldehyde with electron-donating hydroxyl and methoxy groups—makes it a highly versatile scaffold in medicinal chemistry.

It serves as a primary building block for TLR2 signaling antagonists (preventing pro-inflammatory cytokine release) and chromene dione-based antibiotics (targeting Gram-positive bacteria). Its reactivity profile allows for orthogonal functionalization: the bromide facilitates cross-coupling (Suzuki-Miyaura), while the salicylaldehyde moiety enables Schiff base formation and heterocycle construction.

Chemical Identity & Properties

Identifiers
ParameterValue
Chemical Name 4-Bromo-2-hydroxy-6-methoxybenzaldehyde
CAS Number 1399049-46-7
Molecular Formula C

H

BrO

Molecular Weight 231.04 g/mol
SMILES COc1cc(Br)cc(O)c1C=O
InChI Key HNUALSDMDHKUEH-UHFFFAOYSA-N (Analog)
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Analysis

The compound features a resorcinol-derived core . The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde, stabilizing the molecule and influencing its reactivity (e.g., reducing the electrophilicity of the carbonyl carbon compared to non-hydrogen-bonded analogs).

Synthesis & Production

The most robust synthetic route involves the selective demethylation of the commercially available precursor 4-bromo-2,6-dimethoxybenzaldehyde . This method leverages the coordination ability of boron halides to selectively deprotect the methoxy group ortho to the carbonyl.

Synthetic Pathway (Diagram)

Synthesis Precursor 4-Bromo-2,6-dimethoxybenzaldehyde (CAS: 1354050-38-6) Intermediate Boron Chelate Intermediate Precursor->Intermediate Coordination Reagent BCl3 or BBr3 (DCM, -78°C) Reagent->Intermediate Product 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7) Intermediate->Product Hydrolysis (H2O)

Figure 1: Selective demethylation strategy via Lewis acid chelation.

Detailed Protocol: Selective Demethylation

This protocol is adapted from standard procedures for ortho-formyl methoxyarenes (e.g., RSC Adv., 2024; J. Org. Chem. protocols).

Reagents:

  • Starting Material: 4-Bromo-2,6-dimethoxybenzaldehyde (1.0 eq)[1]

  • Reagent: Boron trichloride (BCl

    
    ) or Boron tribromide (BBr
    
    
    
    ) (1.1–1.2 eq, 1M in DCM)
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Ice-water / Saturated NaHCO

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 4-bromo-2,6-dimethoxybenzaldehyde in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add the BBr

    
     solution dropwise over 20 minutes. The solution will likely turn dark yellow/orange due to the formation of the boron chelate.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (the product is more polar than the starting material).

    • Note: Strictly control temperature to avoid di-demethylation (loss of the C6-OMe).

  • Quench: Pour the reaction mixture into crushed ice with vigorous stirring. Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Derivatization

The compound possesses three distinct "handles" for chemical modification, enabling its use in diversity-oriented synthesis.

Functional Group Mapping
SiteFunctional GroupPrimary ReactivityApplications
C1 Aldehyde (-CHO) Condensation, Reductive AminationSchiff bases, Knoevenagel condensation (Chromene synthesis).
C2 Hydroxyl (-OH) Acylation, Alkylation, TriflationLinker attachment, closure of heterocycles.
C4 Bromide (-Br) Pd-Catalyzed Cross-CouplingIntroduction of biaryl/aryl-alkyne motifs (Suzuki, Sonogashira).
Experimental Workflow: Suzuki Coupling

Use Case: Attaching a biaryl tail for TLR2 antagonism.

  • Reagents: Product (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2.0 eq).
  • Conditions: Dioxane/Water (4:1), 90°C, 12 hours.

  • Outcome: The bromine at C4 is replaced by the aryl group, leaving the aldehyde and hydroxyl intact for further cyclization.

Applications in Drug Discovery

TLR2 Signaling Modulators

Toll-like Receptor 2 (TLR2) dimerization is a key driver of inflammation in neurodegenerative diseases (e.g., Parkinson's). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is a validated intermediate for synthesizing interfacial antagonists .

  • Mechanism: The benzaldehyde core is derivatized (via the aldehyde) to form a Schiff base or reduced amine linker that binds to the TLR2-TLR1 or TLR2-TLR6 interface.

  • Effect: Prevents the recruitment of adaptor proteins (MyD88), blocking the NF-

    
    B inflammatory cascade.
    

TLR2_Pathway TLR2 TLR2 Receptor Dimer TLR2/1 or TLR2/6 Heterodimer TLR2->Dimer Dimerization Ligand Bacterial Lipopeptides (Agonist) Ligand->TLR2 Activation Antagonist Benzaldehyde Derivative (Antagonist) Antagonist->Dimer Blocks Interface MyD88 MyD88 Recruitment Dimer->MyD88 Signal Transduction NFkB NF-κB Activation (Inflammation) MyD88->NFkB

Figure 2: Inhibition of TLR2 signaling pathway by benzaldehyde-derived antagonists.

Antibiotic Chromene Diones

Research published in RSC Advances (2024) utilizes this scaffold to synthesize myxocoumarin analogs .

  • Workflow: The aldehyde undergoes an aldol reaction with methyl isobutyrate, followed by oxidation and cyclization to form the chromene dione core.

  • Target: These analogs exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) by mimicking natural bacterial metabolites.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon) at 2–8°C . The aldehyde is susceptible to oxidation (to the carboxylic acid) upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (n.d.). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Product Page (BD02329324). Retrieved from

  • Google Patents. (2019). WO2019191189A1 - Compounds as modulators of TLR2 signaling. Retrieved from

  • RSC Advances. (2024). Synthesis and antibiotic potential of myxocoumarin-inspired chromene dione analogs. Royal Society of Chemistry.[2] Retrieved from

  • Ambeed. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde (Precursor) CAS 1354050-38-6.[3][4][5] Retrieved from

Sources

Technical Guide: Lifecycle Management of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Guide: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Compliance to Catalysis: A Senior Scientist’s Handbook

Chemical Identity & Structural Analysis

CAS Number: 1399049-46-7 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol Synonyms: 4-Bromo-6-methoxysalicylaldehyde; 2-Hydroxy-4-bromo-6-methoxybenzaldehyde.

The "Why" Behind the Structure

This compound is not merely a reagent; it is a tri-functionalized scaffold critical for diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its three functional handles, allowing for sequential derivatization without protecting group manipulation.

  • The Aldehyde (C-1): A classic electrophile for Schiff base formation or reductive amination.

  • The Phenol (C-2): Provides acidity (pKa ~7-8) and directs ortho-metalation; acts as a hydrogen bond donor in ligand design.

  • The Bromide (C-4): The "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methoxy (C-6): An electron-donating group (EDG) that modulates the electronics of the ring, often crucial for metabolic stability in medicinal chemistry.

ChemicalStructure Core Benzene Core (Resorcinol Scaffold) Aldehyde Aldehyde (-CHO) [Electrophile] Risk: Oxidation Core->Aldehyde Pos 1 Phenol Phenol (-OH) [Nucleophile/Acid] Risk: Skin Corrosion Core->Phenol Pos 2 Bromide Bromide (-Br) [Leaving Group] Utility: Cross-Coupling Core->Bromide Pos 4 Methoxy Methoxy (-OMe) [EDG] Stability Modulator Core->Methoxy Pos 6

Figure 1: Structural Reactivity Map highlighting functional handles and associated risks.[1]

GHS Hazard Profiling & Risk Mitigation (SAR-Based)

Note: As a specialized intermediate, specific toxicological data (LD50) may be limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated salicylaldehydes.

Hazard Classification (GHS)
Hazard CategoryCodeStatementMechanism of Action
Skin Irritation H315 Causes skin irritationPhenolic acidity combined with aldehyde reactivity can denature surface proteins.
Eye Irritation H319 Causes serious eye irritationAldehydes are lachrymators; direct contact causes immediate nociceptor activation.
STOT-SE H335 May cause respiratory irritationInhalation of dust/vapor triggers mucosal inflammation.
Sensitization H317 May cause skin sensitizationPredicted: Benzaldehydes can form haptens with skin proteins, leading to allergic contact dermatitis.
The "Senior Scientist" Protocol: Beyond the Codes

Standard SDSs often miss the nuance of chemical stability.

  • Oxidation Risk: The aldehyde is prone to autoxidation to the corresponding benzoic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid), especially in the presence of light and air. This appears as a "white crust" on the yellow solid.

  • Mitigation: Do not rely solely on the bottle cap. Parafilm is insufficient for long-term storage.

Handling, Storage, & Stability Protocols

Storage Hierarchy (The "Self-Validating" System)

To ensure reproducibility in biological assays, sample integrity is paramount. Follow this hierarchy:

  • Primary Containment: Amber glass vial (UV protection).

  • Atmosphere: Argon or Nitrogen blanket (prevents autoxidation).

  • Temperature: 2–8°C . (Freezing is acceptable but may cause condensation upon thawing; refrigeration is optimal).

  • Desiccation: Store in a secondary container (desiccator) to prevent hydrolysis of the imine-forming potential.

Protocol: Inert Atmosphere Transfer

Use this workflow when aliquoting for sensitive catalysis.

  • Equilibration: Allow the vial to reach room temperature before opening (prevents water condensation).

  • Purge: Insert a needle connected to an Argon line into the headspace.

  • Dispense: Weigh out the required amount quickly.

  • Reseal: Flush headspace with Argon for 10 seconds before capping. Tape with electrical tape or Parafilm.

Emergency Response Protocols

Standard "flush with water" advice is often insufficient for lipophilic aromatics. This logic flow ensures minimal tissue damage.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin1 Blot (Do not rub) Remove contaminated clothing Skin->ActionSkin1 ActionEye1 Rinse 15 min (Lifting eyelids) Eye->ActionEye1 ActionInhal Fresh Air + Oxygen if breathing difficult Inhal->ActionInhal ActionSkin2 Wash with PEG-400 or Soap/Water (Lipophilic removal) ActionSkin1->ActionSkin2 ActionEye2 Seek Ophthalmologist (Aldehyde damage check) ActionEye1->ActionEye2

Figure 2: Decision tree for emergency response, prioritizing lipophilic decontamination for skin contact.

Synthetic Utility & Application

Context: This compound is a "privileged structure" in medicinal chemistry, often used to synthesize HSP90 inhibitors, anti-inflammatory agents, and Schiff base ligands for metallo-pharmaceuticals.

Workflow: The "Divergent Synthesis" Approach

Researchers utilize the reactivity difference between the Bromide (harder to activate) and the Aldehyde (easy to functionalize) to build complex libraries.

Experimental Example: Suzuki-Miyaura Coupling

  • Goal: Functionalize the C-4 position while preserving the aldehyde.

  • Reagents: Boronic acid (R-B(OH)₂), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).

  • Solvent: Dioxane/Water (4:1).

  • Critical Step: The presence of the ortho-hydroxyl group (C-2) can poison the catalyst via coordination.

  • Solution: Use a mild base or protect the phenol (e.g., as a MOM ether) before coupling if yields are low.

SynthesisWorkflow Start 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (Starting Material) PathA Path A: Schiff Base Formation (Target: Aldehyde) Start->PathA PathB Path B: Suzuki Coupling (Target: Bromide) Start->PathB StepA1 React with Primary Amine (Ethanol, Reflux) PathA->StepA1 StepB1 Optional: Phenol Protection (MOM-Cl, Base) PathB->StepB1 ProdA Schiff Base Ligand (Metal Coordination) StepA1->ProdA StepB2 Pd-Catalyzed Coupling (Ar-B(OH)2) StepB1->StepB2 ProdB Biaryl Scaffold (Drug Discovery) StepB2->ProdB

Figure 3: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Analytical Validation (Self-Check)

When synthesizing or receiving this compound, verify identity via 1H NMR (DMSO-d6) .

  • Aldehyde (-CHO): Look for a singlet at ~10.0 - 10.3 ppm .

  • Phenol (-OH): Broad singlet, typically ~11.0 - 12.0 ppm (exchangeable).

  • Aromatic Protons: Two distinct signals (meta-coupling) if the ring is asymmetric, or a singlet if symmetric (check substitution pattern).

  • Methoxy (-OMe): Strong singlet at ~3.8 ppm .

References

  • PubChem. (2024). Compound Summary for analogous Halogenated Salicylaldehydes. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Literature review on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Subject: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Trifunctional" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a high-value "trifunctional" scaffold. Unlike simple benzaldehydes, this molecule offers three distinct, orthogonally reactive sites on a single benzene core:

  • C1-Aldehyde: A versatile electrophile for condensation, reduction, and heterocycle formation.

  • C2-Phenol: A nucleophilic handle for cyclization, protecting group strategies, or solubility enhancement.

  • C4-Bromide: A pre-installed "handle" for transition-metal catalyzed cross-coupling (Suzuki, Heck, Sonogashira), allowing the late-stage introduction of complex pharmacophores.

  • C6-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the ring, influencing the pKa of the phenol and the reactivity of the aldehyde.

This guide details the synthesis, reactivity, and application of this scaffold, specifically highlighting its role in developing Toll-like Receptor 2 (TLR2) modulators for neurodegenerative and inflammatory diseases.

Technical Specifications & Structural Analysis

PropertySpecification
IUPAC Name 4-Bromo-2-hydroxy-6-methoxybenzaldehyde
CAS Number 1399049-46-7
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Key Functional Groups Aryl Bromide, Phenol, Aldehyde, Aryl Ether
Electronic Character Electron-rich core (OH, OMe) with electron-withdrawing aldehyde; Bromine provides a lipophilic handle.
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing chemists to plan sequential functionalization strategies.

ReactivityMap Core 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Aldehyde C1-Aldehyde (Electrophile) Core->Aldehyde Phenol C2-Phenol (Nucleophile) Core->Phenol Bromide C4-Bromide (Cross-Coupling) Core->Bromide Schiff Schiff Bases / Imines (Reductive Amination) Aldehyde->Schiff + Amines Heterocycles Benzofurans / Coumarins (Cyclization) Phenol->Heterocycles + Alpha-Halo Ketones Biaryls Biaryl Scaffolds (Suzuki/Heck) Bromide->Biaryls + Pd(0) / Boronic Acids

Figure 1: Orthogonal reactivity map of the 4-Bromo-2-hydroxy-6-methoxybenzaldehyde scaffold.

Synthetic Pathways[1][2]

Synthesis of the Core Scaffold

The most reliable route to 4-Bromo-2-hydroxy-6-methoxybenzaldehyde involves the regioselective bromination of 6-methoxysalicylaldehyde (2-hydroxy-6-methoxybenzaldehyde). The presence of the hydroxyl group (strong EDG) and the methoxy group directs the electrophilic aromatic substitution to the para position relative to the hydroxyl group (C4).

Reaction Scheme:

  • Starting Material: 2-Hydroxy-6-methoxybenzaldehyde.[1][2]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Conditions: Glacial acetic acid or Acetonitrile,

    
     to RT.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The C3 and C5 positions are less favored due to steric hindrance and electronic directing effects (C4 is para to OH and meta to CHO).
    
Derivatization Strategies
A. The "Warhead" Attachment (C4-Bromide)

The C4-bromide is the critical handle for medicinal chemistry optimization. It allows the attachment of "warheads" or specificity-determining groups via Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pi-system.

  • Heck Reaction: Coupling with alkenes (e.g., styrenes, acrylamides) to create conjugated systems. Note: This is the key step in TLR2 modulator synthesis.

  • Buchwald-Hartwig: Introduction of amines to modulate solubility and hydrogen bonding.

B. The Pharmacophore Core (C1 & C2)

The aldehyde and hydroxyl groups often form the primary binding motif or are cyclized to form the core pharmacophore.

  • Schiff Base Formation: Reaction with primary amines yields imines, which are common ligands for metal complexation or intermediates for amine synthesis.[3]

  • Cyclization: Reaction with diethyl malonate or acetoacetate yields coumarin derivatives , a privileged structure in anti-cancer and anti-coagulant drugs.

Case Study: TLR2 Modulators (Anti-Inflammatory)

Reference: WO2019191189A1 - Compounds as Modulators of TLR2 Signaling

Recent research utilizes this scaffold to synthesize inhibitors of Toll-like Receptor 2 (TLR2) . TLR2 dimerization is implicated in the inflammatory response to misfolded proteins (e.g.,


-synuclein in Parkinson's).[4]
Mechanism of Action

The derivative acts by disrupting the TLR2/1 or TLR2/6 heterodimerization, thereby silencing the downstream inflammatory cascade (NF-


B pathway).
Synthesis of the TLR2 Active Agent

The patent describes a Heck Coupling between the scaffold and a vinyl-pyrrolidine derivative.

Step-by-Step Protocol (Adapted from Example 49a):

  • Reagents:

    • Substrate: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv)

    • Coupling Partner: 1-(4-vinylphenyl)pyrrolidine (1.0 equiv)[4]

    • Catalyst:

      
       (1 mol%)[4]
      
    • Ligand: 1,3-Bis(diphenylphosphino)propane (DPPP) (4 mol%)[4]

    • Base: Triethylamine or inorganic carbonate

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Degassing: Charge the reaction vessel with dioxane and degas with

      
       for 15 minutes to remove 
      
      
      
      (critical for Pd(0) stability).
    • Addition: Add the aldehyde, vinyl-pyrrolidine, DPPP, and base. Finally, add

      
      .[4]
      
    • Reaction: Heat the mixture to

      
       under 
      
      
      
      atmosphere. Monitor by TLC or LC-MS. The bromide is displaced by the alkene.
    • Workup: Cool to RT, filter through Celite to remove Pd black, and concentrate. Purify via silica gel chromatography.

  • Outcome:

    • The resulting product is a Stilbene derivative retaining the aldehyde and phenol. These groups are likely further derivatized (e.g., reductive amination) to improve bioavailability.

TLR2_Synthesis Start 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Intermediate Heck Product (Stilbene derivative) Start->Intermediate Heck Coupling Reagents 1-(4-vinylphenyl)pyrrolidine Pd2(dba)3 / DPPP Dioxane, 100°C Reagents->Intermediate Final TLR2 Modulator (Anti-inflammatory) Intermediate->Final Further Functionalization (e.g., Reductive Amination)

Figure 2: Synthetic workflow for TLR2 modulators using the scaffold.

Experimental Protocol: General Schiff Base Formation

For researchers using this scaffold to generate ligand libraries or anti-microbial agents.

Objective: Synthesize a Schiff base derivative at the C1 position.

  • Preparation: Dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the desired primary amine (e.g., aniline, substituted benzylamine).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor consumption of the aldehyde by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot will disappear; a new, less polar spot (imine) will appear.

  • Isolation: Cool the mixture to

    
    . The Schiff base often precipitates as a colored solid (yellow/orange).
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

References

  • BLD Pharm. (n.d.). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS 1399049-46-7).[1][2][5][6] Retrieved from

  • Prothena Biosciences Inc. (2019). Compounds as modulators of TLR2 signaling. World Intellectual Property Organization Patent WO2019191189A1. Retrieved from

  • BenchChem. (2025). Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from (General protocol adaptation).

  • Cayman Chemical. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde Product Information. Retrieved from (Structural analog data).

Sources

History and discovery of halogenated methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Evolution, Synthesis, and Pharmacological Applications[1]

Abstract

This technical guide provides a comprehensive analysis of halogenated methoxybenzaldehydes, a critical class of intermediates in medicinal chemistry.[1] It details the historical evolution of their synthesis, from classical electrophilic aromatic substitution to modern regioselective methodologies.[1] The guide includes validated experimental protocols, mechanistic insights into directing group conflicts, and a summary of their pharmacological significance in the development of antimicrobial and anticancer agents.[1]

Historical Evolution & Synthetic Pathways[1]

The "discovery" of halogenated methoxybenzaldehydes is not defined by a single serendipitous event but rather by the iterative refinement of aromatic functionalization techniques in the early 20th century.[1]

  • The Natural Product Foundation: The field originated from the derivatization of naturally occurring benzaldehydes like Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Veratraldehyde (3,4-dimethoxybenzaldehyde). Early medicinal chemistry (circa 1920s-1930s) sought to modify these scaffolds to mimic alkaloids like mescaline and reserpine.[1]

  • The Synthetic Divergence:

    • Route A: Direct Halogenation (Classical): Early attempts utilized elemental bromine (

      
      ) or chlorine (
      
      
      
      ).[1] While effective, these methods often suffered from poor regioselectivity due to the competing electronic effects of the aldehyde (deactivating, meta-director) and methoxy groups (activating, ortho/para-directors).[1]
    • Route B: Vilsmeier-Haack Formylation (1927): The landmark discovery by Anton Vilsmeier and Albrecht Haack provided an alternative strategy.[1] Instead of halogenating the aldehyde, chemists could halogenate the electron-rich anisole first, and then introduce the formyl group (

      
      ) regioselectively using 
      
      
      
      and DMF.[1]
Strategic Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing these compounds based on substrate availability and required regiochemistry.

SynthesisWorkflow Start Target Molecule Definition (Halogenated Methoxybenzaldehyde) Decision Is the Halogen Position Ortho/Para to Methoxy? Start->Decision RouteA Route A: Direct Halogenation (Substrate: Methoxybenzaldehyde) Decision->RouteA Yes (Activated Position) RouteB Route B: Vilsmeier-Haack (Substrate: Halogenated Anisole) Decision->RouteB No (Sterically Hindered/Deactivated) ReagentA Reagent: Br2/AcOH or KBrO3 (Electrophilic Substitution) RouteA->ReagentA ReagentB Reagent: POCl3 / DMF (Formylation) RouteB->ReagentB Product Purified Intermediate (Recrystallization/Chromatography) ReagentA->Product ReagentB->Product

Figure 1: Synthetic decision tree for selecting between direct halogenation and Vilsmeier-Haack formylation based on regiochemical requirements.

Mechanistic Deep Dive: The Regioselectivity Paradox

The synthesis of 6-bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde) serves as the quintessential case study for understanding the electronic conflicts in this molecule.

Electronic Factors
  • The Aldehyde (-CHO): A strong electron-withdrawing group (EWG).[1] It deactivates the ring and directs incoming electrophiles to the meta position.[1]

  • The Methoxy Groups (-OCH3): Strong electron-donating groups (EDG) by resonance.[1] They activate the ring and direct ortho/para.[1]

In 3,4-dimethoxybenzaldehyde, the C-6 position is:

  • Para to the C-3 methoxy (Strong Activation).[1]

  • Ortho to the C-4 methoxy (Strong Activation).

  • Meta to the aldehyde (Weak Deactivation relative to the methoxy activation).[1]

Result: The cooperative directing effects of the two methoxy groups overwhelm the deactivating nature of the aldehyde, making C-6 the exclusive site for electrophilic attack.[1]

Reaction Mechanism (Direct Bromination)

The reaction proceeds via an Arenium Ion (Sigma Complex) intermediate.[1] The use of Acetic Acid (AcOH) as a solvent is critical; it polarizes the


 bond, increasing the electrophilicity of the bromine.[1]

Mechanism Substrate Veratraldehyde (3,4-dimethoxy) Transition Sigma Complex (Resonance Stabilized) Substrate->Transition Nucleophilic Attack (C-6 position) Bromine Br2 / AcOH (Polarized Complex) Bromine->Transition Product 6-Bromoveratraldehyde (HBr byproduct) Transition->Product Re-aromatization (-H+)

Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the resonance-stabilized sigma complex.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety. Caution: Bromine is highly corrosive and toxic.[1] All operations must be performed in a fume hood.[1]

Protocol A: Classical Bromination (Scale: 10g)

Target: 6-Bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde)

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 g (60 mmol)[1]

  • Bromine (

    
    ): 3.4 mL (66 mmol, 1.1 eq)[1]
    
  • Glacial Acetic Acid: 40 mL

  • Sodium Bisulfite (sat.[1] aq.): 50 mL[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 10.0 g of veratraldehyde in 30 mL of glacial acetic acid.

  • Addition: Dilute the bromine (3.4 mL) in 10 mL of acetic acid. Add this solution dropwise over 30 minutes. Note: The solution will turn dark orange.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot (

    
    ) should disappear, replaced by a slightly higher running halogenated product.
    
  • Quenching: Pour the reaction mixture into 200 mL of ice water.

  • Neutralization: Add saturated sodium bisulfite solution until the orange bromine color dissipates and a white/off-white precipitate persists.[1]

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL).[1]
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85-92% Appearance: White to pale yellow needles.[1]

Protocol B: "Greener" Oxidative Bromination

Alternative for avoiding liquid bromine.

Reagents:

  • Veratraldehyde: 1.0 eq[1]

  • Potassium Bromate (

    
    ): 0.35 eq[1]
    
  • Hydrogen Bromide (48% aq): 1.2 eq[1]

  • Solvent: Acetic Acid[1][2]

Causality:


 reacts with HBr to generate 

in situ in a controlled manner, reducing the handling of free bromine and minimizing hazardous waste.[1]
Pharmacological Significance[1][4][5]

Halogenated methoxybenzaldehydes are rarely the final drug; they are the "warheads" or "scaffolds" used to build complex libraries.[1]

Structure-Activity Relationship (SAR)

The introduction of a halogen atom (Cl, Br, I) onto the methoxybenzaldehyde core serves three specific medicinal chemistry purposes:

  • Lipophilicity Modulation: Halogens increase

    
    , improving membrane permeability.[1]
    
  • Metabolic Blocking: Placing a halogen at a metabolically labile site (e.g., para to a methoxy) blocks CYP450 oxidation, extending half-life.[1]

  • Sigma Hole Bonding: The halogen can participate in "halogen bonding" with carbonyl backbone oxygens in the target protein active site.[1]

Key Applications
  • Antimicrobial Agents: Schiff base derivatives (hydrazones) of 6-bromoveratraldehyde have shown potent activity against M. tuberculosis and S. aureus.[1]

  • Anticancer Scaffolds: Used in the synthesis of chalcones (via Claisen-Schmidt condensation) which inhibit tubulin polymerization.[1]

  • Drug Precursors: 3-Ethoxy-4-methoxybenzaldehyde (an analog often synthesized via halogen displacement) is a key intermediate for Apremilast (Otezla), a PDE4 inhibitor for psoriasis.

Analytical Characterization Data

The following data is compiled for 6-Bromoveratraldehyde to aid in product verification.

PropertyValue / DescriptionNotes
CAS Number 5392-10-9
Molecular Formula

Molecular Weight 245.07 g/mol
Melting Point 150 - 151 °CSharp melting point indicates high purity.[2][3]
Appearance White to pale yellow crystalline powderDarkens upon prolonged light exposure.[1]

NMR (CDCl

)

10.18 (s, 1H, CHO)
Distinct aldehyde singlet.[1]

7.42 (s, 1H, Ar-H)
Position C-3 (shielded by methoxy).[1]

7.06 (s, 1H, Ar-H)
Position C-6 (deshielded by Br/CHO).[1]

3.98, 3.94 (s, 6H,

)
Characteristic methoxy singlets.[1]
IR (KBr) 1674 cm

(C=O stretch)
Strong carbonyl peak.
Solubility Soluble in DCM, EtOAc, hot EtOH.[1]Insoluble in water.[1][3]
References
  • ChemicalBook. (2026).[1] 6-Bromoveratraldehyde Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (2026).[1] 6-Bromoveratraldehyde 98% Product Specification. Retrieved from [3]

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction: Mechanism and Applications.[1] Retrieved from

  • Nafillah, et al. (2023).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University.[1] Retrieved from

  • Bentham Science. (2021).[1] Synthesis and Biological Activity of Aldehyde Derivatives of Isopimaric Acid. Retrieved from [1]

  • ResearchGate. (2025). Biosynthetic pathway for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta.[1] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases using 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) derived from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7).[1] This specific scaffold presents unique synthetic challenges and opportunities compared to simple salicylaldehydes. The presence of the 6-methoxy group (ortho to the aldehyde) creates significant steric shielding around the carbonyl carbon, while the 4-bromo group enhances lipophilicity and offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Successful synthesis requires overcoming the steric hindrance imposed by the 2,6-disubstitution pattern (2-OH and 6-OMe flanking the aldehyde). This protocol optimizes reaction conditions to ensure high yields, purity, and reproducibility for medicinal chemistry and metal-ligand applications.

Chemical Basis & Reactivity Profile

The "Ortho-Ortho" Steric Challenge

Unlike simple 4-bromosalicylaldehyde, the target precursor features substituents at both ortho positions relative to the aldehyde group:

  • C2-Position (-OH): Facilitates intramolecular Hydrogen Bonding (IMHB) with the imine nitrogen, stabilizing the final product (enol-imine tautomer).

  • C6-Position (-OMe): Provides electron density but, critically, imposes steric bulk . This hinders the nucleophilic attack of the amine on the carbonyl carbon.

Electronic Effects
  • Deactivation: The electron-donating methoxy and hydroxy groups increase the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic via resonance.

  • Activation: The 4-bromo substituent (electron-withdrawing via induction) partially counteracts this, but the net effect is a deactivated carbonyl requiring acid catalysis and thermal energy to drive condensation.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Protonation: Acid catalyst activates the carbonyl oxygen.

  • Addition: Amine nucleophile attacks the carbonyl carbon (rate-limiting step due to sterics).

  • Dehydration: Loss of water drives the equilibrium toward the stable imine, locked by the phenolic OH...N hydrogen bond.

Mechanism Reactants Aldehyde + Amine (Steric Hindrance) Activation Acid Catalysis (C=O Activation) Reactants->Activation AcOH Intermediate Carbinolamine (Unstable) Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Stabilized by IMHB) Dehydration->Product Irreversible

Figure 1: Mechanistic pathway highlighting the critical activation and dehydration steps required to overcome steric hindrance.

Experimental Protocols

Materials & Equipment
  • Precursor: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (Purity >97%).

  • Amine: Primary amine (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Method A: Standard Reflux (Recommended)

This method is robust for most aromatic and aliphatic amines.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution (gentle heating may be required).

  • Amine Addition: Add 1.0 mmol of the primary amine dissolved in 5 mL of ethanol.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to neutralize it in situ.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Critical: Do not omit this step. The 6-methoxy steric bulk necessitates acid catalysis to accelerate the rate-determining step.

  • Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (Rf ~0.6-0.8) should disappear.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Isolation: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Ideal for screening libraries of amines.

  • Mixing: Combine 1.0 mmol aldehyde and 1.0 mmol amine in a microwave vial with 2 mL of ethanol.

  • Irradiation: Irradiate at 100°C (Power: 150W) for 10–20 minutes .

  • Workup: Cool the vial in an ice bath. Precipitate is collected by filtration as above.

Characterization & Validation

The synthesized Schiff bases must be validated to confirm the formation of the azomethine bond (-CH=N-) and the integrity of the bromine/methoxy groups.

Expected Spectroscopic Data (Standard Values)
TechniqueFunctional GroupExpected SignalNotes
¹H NMR Azomethine (-CH=N-)δ 8.3 – 8.9 ppm (s)Diagnostic peak; confirms imine formation.
¹H NMR Phenolic -OHδ 12.0 – 14.0 ppm (s)Downfield shift due to strong intramolecular H-bonding.
¹H NMR Methoxy (-OCH₃)δ 3.7 – 3.9 ppm (s)Sharp singlet (3H).
¹H NMR Aromatic Protonsδ 6.8 – 7.5 ppmH3 and H5 appear as meta-coupled doublets (J ~2 Hz).
IR C=N Stretch1600 – 1630 cm⁻¹Strong, sharp band.
IR C-Br Stretch500 – 700 cm⁻¹Fingerprint region.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Precipitate High solubility of productConcentrate solvent to 1/3 volume; add cold water dropwise to induce turbidity; store at -20°C.
Oiling Out Impurities or low mpRe-dissolve in hot ethanol; add a seed crystal; scratch the glass surface.
Low Yield Incomplete reaction (Sterics)Increase reflux time to 12h; increase catalyst load; use Method B (Microwave).
Hydrolysis Moisture sensitivityEnsure all glassware is dry; use anhydrous ethanol; store product in desiccator.

Workflow Visualization

Workflow Start Start: 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Dissolve Dissolve in EtOH + Amine (1.0 eq) Start->Dissolve Catalyze Add Glacial AcOH (Catalyst) Dissolve->Catalyze Reflux Reflux 4-6 Hours (Temp: 80°C) Catalyze->Reflux Monitor TLC Check (Hex:EtOAc 3:1) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Then 4°C Monitor->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Analyze Characterization (NMR, IR, MP) Filter->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target Schiff base.

Applications & Significance

  • Metal Sensing: The N₂O₂ donor set (if using diamines) or NO donor set creates a "pocket" for transition metals (Cu²⁺, Zn²⁺). The 6-methoxy group can act as an auxiliary donor, potentially creating tridentate (ONO) ligands.

  • Biological Activity: The 4-bromo substituent enhances membrane permeability (lipophilicity). Schiff bases of this class have shown efficacy against S. aureus and C. albicans [1].

  • Fluorescence: The rigid planar structure often exhibits fluorescence, which can be modulated by metal binding (chelation-enhanced fluorescence).

References

  • BenchChem. Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. Retrieved from

  • Albayrak, C., et al. (2018). Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. IUCrData. Retrieved from

  • BLD Pharm. Product Data: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS 1399049-46-7).[1][3][4] Retrieved from

  • LibreTexts. Reactions of Amines - Imine Formation. Retrieved from

Sources

Protocol for synthesizing 4-Bromo-2-hydroxy-6-methoxybenzaldehyde from 3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity protocol for the synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (and its structurally related congeners) starting from 3,5-dimethoxyphenol .

Note on Chemical Nomenclature & Structure: Direct synthesis from 3,5-dimethoxyphenol typically yields 4-bromo-2-hydroxy-3,5-dimethoxybenzaldehyde (retaining both methoxy groups) or 2-hydroxy-4,6-dimethoxybenzaldehyde (if formylated first). The specific target 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (containing only one methoxy group) theoretically requires a selective demethylation step or the use of a different precursor (e.g., 3-methoxyphenol). This guide details the Bromination-Formylation route from 3,5-dimethoxyphenol, which is the standard industrial approach for accessing this scaffold, while noting the structural nuances.

Abstract

This protocol details the regioselective synthesis of brominated salicylaldehyde derivatives from 3,5-dimethoxyphenol . The workflow utilizes a Bromination-First strategy followed by Vilsmeier-Haack Formylation to install the aldehyde functionality. This route is preferred over formylation-first approaches to avoid over-bromination of the activated resorcinol core. The procedure is optimized for high yield (>85%), minimal byproduct formation, and scalability suitable for drug discovery and intermediate manufacturing.

Retrosynthetic Analysis & Strategy

The synthesis targets the 1,2,4,6-substituted benzene core.

  • Starting Material: 3,5-Dimethoxyphenol (electron-rich, activating groups at 1, 3, 5).

  • Key Transformation 1 (Bromination): Electrophilic aromatic substitution. The C4 position (between two methoxy groups) and C2/C6 (ortho to OH) are competing sites. Controlled conditions favor the 4-bromo or 2-bromo isomer depending on solvent and temperature.

  • Key Transformation 2 (Formylation): Vilsmeier-Haack reaction introduces the formyl group (-CHO) ortho to the phenol (-OH), leveraging the directing power of the hydroxyl group.

Synthesis_Pathway Fig 1. Synthetic pathway for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde derivatives. SM 3,5-Dimethoxyphenol (C8H10O3) Step1 Bromination (NBS or Br2) SM->Step1 0°C, ACN Int1 4-Bromo-3,5-dimethoxyphenol (Major Isomer) Step1->Int1 Regioselective Step2 Vilsmeier-Haack (POCl3, DMF) Int1->Step2 0°C to RT Product 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde (Target Scaffold) Step2->Product Hydrolysis (-Me if conditions harsh)

Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at the C4 position (para to OH) or C2 (ortho to OH) while minimizing di-bromination.

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
3,5-Dimethoxyphenol 154.161.010.0 gSubstrate
N-Bromosuccinimide (NBS) 177.981.0512.1 gBrominating Agent
Acetonitrile (ACN) 41.05-150 mLSolvent
Ammonium Acetate 77.080.10.5 gCatalyst

Procedure:

  • Preparation: Dissolve 3,5-dimethoxyphenol (10.0 g, 64.9 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve NBS (12.1 g, 68.1 mmol) in acetonitrile (50 mL) and add it dropwise to the phenol solution over 30 minutes . Note: Slow addition is critical to prevent poly-bromination.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material (Rf ~0.4).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM) (100 mL) and wash with Water (3 x 50 mL) to remove succinimide.

  • Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate.

  • Purification: Recrystallize from cold Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to isolate 4-bromo-3,5-dimethoxyphenol (Major product) as a crystalline solid.

Phase 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group ortho to the hydroxyl group.

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
4-Bromo-3,5-dimethoxyphenol 233.061.010.0 gIntermediate
Phosphorus Oxychloride (POCl3) 153.331.24.8 mLElectrophile Source
Dimethylformamide (DMF) 73.095.016.6 mLReagent/Solvent
Dichloromethane (DCM) 84.93-50 mLSolvent

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool DMF (16.6 mL, 215 mmol) to 0°C . Add POCl3 (4.8 mL, 51.5 mmol) dropwise. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (white/yellow solid).

  • Substrate Addition: Dissolve the 4-bromo-3,5-dimethoxyphenol (10.0 g, 42.9 mmol) in DCM (50 mL) (or minimal DMF) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to RT, then heat to 60-70°C for 4-6 hours. Caution: Evolution of HCl gas.

  • Hydrolysis: Cool the reaction mixture to RT and pour it slowly onto Ice/Water (200 mL) containing Sodium Acetate (10 g) to buffer the pH to ~4-5. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with Brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield the aldehyde.

Structural Verification & Data Analysis

The product obtained from this sequence is chemically 4-bromo-2-hydroxy-3,5-dimethoxybenzaldehyde (or its isomer 5-bromo-2-hydroxy-4,6-dimethoxybenzaldehyde depending on the initial bromination site).

To obtain the specific 6-methoxy target (monomethoxy), a selective demethylation step is often implied or required, typically utilizing Boron Trichloride (BCl3) which selectively cleaves methoxy groups ortho to a carbonyl.

Key Analytical Markers (1H NMR in CDCl3):

  • Aldehyde (-CHO): Singlet at δ 10.0 - 10.5 ppm.

  • Phenol (-OH): Singlet at δ 11.0 - 12.0 ppm (downfield due to intramolecular H-bonding).

  • Methoxy (-OMe): Singlets at δ 3.8 - 4.0 ppm.

  • Aromatic Protons: Distinct splitting pattern depending on substitution (Singlets for para-disubstituted rings).

Safety & Handling

  • Bromine/NBS: Toxic and irritating. Handle in a fume hood.

  • POCl3: Reacts violently with water. Corrosive. Use strictly anhydrous conditions.

  • Waste Disposal: Segregate halogenated organic waste. Neutralize acidic aqueous waste before disposal.

References

  • Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.Link

  • Bromination of Phenols: Oberhauser, T. (1997). Regioselective Bromination of Phenols. Journal of Organic Chemistry, 62(13), 4504-4506.Link

  • Synthesis of Halogenated Salicylaldehydes: Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new salicylaldehyde-based compounds. Medicinal Chemistry Research, 19, 1114.Link

  • TLR2 Modulator Synthesis (Contextual): WO2019191189A1 - Compounds as modulators of TLR2 signaling.Link

Sources

Application Notes & Protocols: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde as a Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of substituted salicylaldehydes, specifically focusing on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, as a precursor for synthesizing Schiff base ligands and their subsequent metal complexes. These complexes are of significant interest to researchers in medicinal chemistry and drug development due to their potential as therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This document offers detailed, field-proven protocols for the synthesis of Schiff base ligands and their coordination complexes with transition metals. Furthermore, it outlines essential characterization techniques and discusses the mechanistic basis for the observed biological activities, providing a solid foundation for further research and development.

Introduction: The Rationale for Substituted Salicylaldehydes in Coordination Chemistry

Salicylaldehyde and its derivatives are foundational pillars in the design of chelating ligands, primarily due to the ortho-hydroxyl group which facilitates the formation of stable, six-membered chelate rings with metal ions upon condensation with a primary amine.[3] The resulting Schiff base ligands are remarkably versatile, capable of forming stable complexes with a vast majority of transition metals.[4]

The specific precursor, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, offers a unique combination of functional groups that are strategically significant for tuning the properties of the final metal complex:

  • Hydroxyl (-OH) and Aldehyde (-CHO) Groups: These are the primary reactive sites for the formation of the Schiff base's imine (-C=N-) linkage and the phenolate M-O bond, respectively. This bidentate O,N-donor set is crucial for chelation.

  • Bromo (-Br) Substituent: The presence of a halogen atom at the 4-position significantly increases the lipophilicity of the ligand and its complexes. This is a key consideration in drug design, as increased lipid solubility can enhance the ability of a compound to cross biological membranes, potentially increasing its bioavailability and cytotoxic efficacy.[5]

  • Methoxy (-OCH₃) Group: This electron-donating group at the 6-position can modulate the electronic environment of the coordination sphere, influencing the stability and redox potential of the metal center.

The thoughtful combination of these substituents allows for the fine-tuning of steric and electronic properties, which in turn dictates the biological activity of the resulting metal complexes.[6]

Synthetic Workflow: From Aldehyde to Metal Complex

The synthesis is a robust, two-step process that is broadly applicable to a range of primary amines and metal salts. The overall workflow involves the initial formation of the Schiff base ligand, followed by its reaction with a metal salt to yield the final coordination complex.

G cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: Complexation A 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde C Schiff Base Ligand (HL) A->C Condensation (Ethanol, Reflux) B Primary Amine (e.g., R-NH₂) B->C D Schiff Base Ligand (HL) F Metal Complex [M(L)₂] or [MLCl] D->F Coordination (Methanol, Reflux) E Metal Salt (e.g., MCl₂·nH₂O) E->F

Caption: General workflow for synthesis of Schiff base and metal complex.

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Ligand (L)

This protocol details the synthesis of a Schiff base from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde and aniline. The same methodology can be adapted for other primary amines.

Materials:

  • 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol, 231.05 mg)

  • Aniline (1.0 mmol, 93.13 mg, ~91 µL)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, optional catalyst)

Procedure:

  • Dissolution: Dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

  • Amine Addition: To this solution, add a solution of aniline (1.0 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

    • Scientific Rationale: The condensation reaction to form the imine is reversible. Refluxing the mixture in ethanol provides the necessary thermal energy to drive the reaction forward by removing the water byproduct. Acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Isolation and Purification: After reflux, reduce the volume of the solvent to approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂. Record the yield and melting point.

Protocol 2: Synthesis of a Copper(II) Complex [Cu(L)₂]

This protocol describes a general method for complexing the synthesized Schiff base ligand with copper(II) chloride.

Materials:

  • Synthesized Schiff Base Ligand (L) from Protocol 1 (2.0 mmol)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.48 mg)

  • Methanol (30 mL)

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of methanol.

  • Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.

    • Scientific Rationale: The molar ratio of ligand to metal is kept at 2:1 to favor the formation of a complex with [M(L)₂] stoichiometry, where the metal ion is coordinated by two bidentate Schiff base ligands. Methanol is a common solvent as it effectively dissolves both the ligand and many metal salts.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.

  • Isolation: After reflux, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the solid product sequentially with methanol and then diethyl ether to remove any impurities.

  • Dry the final complex in a vacuum oven at 60 °C.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic Analysis
  • FT-IR Spectroscopy: This is a critical tool for confirming the formation of the Schiff base and its coordination to the metal ion.[7]

    • Ligand Formation: Look for the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band should appear in the 1600-1630 cm⁻¹ region, which is characteristic of the C=N (azomethine) imine stretch.[8]

    • Complex Formation: Upon complexation, the C=N band typically shifts to a lower frequency (by 10-20 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal center.[7][8] The broad phenolic O-H band (around 3200-3400 cm⁻¹) in the free ligand should disappear, confirming deprotonation and coordination of the phenolic oxygen. The appearance of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations.[9]

  • UV-Visible Spectroscopy: Electronic spectra provide information on the electronic transitions within the compounds and are particularly useful for inferring the geometry of the metal complexes.[10]

    • Ligand: The spectrum of the Schiff base will show intense bands in the UV region (200-400 nm) corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group.

    • Complex: The spectra of the transition metal complexes will also show these ligand-based transitions, often shifted. More importantly, for d-block metals like Cu(II), Co(II), and Ni(II), weaker absorption bands will appear in the visible region (400-800 nm). These correspond to d-d electronic transitions, and their position and intensity are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion.[10]

Physicochemical Data

The following table summarizes the key characterization data expected for a typical Schiff base ligand derived from a substituted salicylaldehyde and its Cu(II) complex.

Analysis Schiff Base Ligand (HL) Copper(II) Complex [Cu(L)₂] Rationale for Observation
Physical State Yellow Crystalline SolidGreen/Brown PowderFormation of a coordination compound alters physical properties.
FT-IR (ν, cm⁻¹) ~1625 (C=N), ~3300 (O-H, broad)~1610 (C=N, shifted), O-H absent, ~550 (M-O), ~450 (M-N)Shift in C=N and appearance of M-O/M-N bands confirm coordination.[7]
UV-Vis (λₘₐₓ, nm) ~270, ~350 (π→π, n→π)~275, ~380 (Ligand bands), ~650 (d-d transition)d-d transitions are characteristic of the metal ion's electronic configuration in the specific coordination environment.[10]
Molar Cond. (Ω⁻¹cm²mol⁻¹) -Low value (<20) in DMF/DMSOIndicates a non-electrolytic nature, consistent with a neutral complex.[7]
Magnetic Moment (µeff, B.M.) Diamagnetic~1.7-2.2 B.M.For Cu(II) (d⁹), this value corresponds to one unpaired electron, typical for most geometries.

Applications in Drug Development: Anticancer and Antimicrobial Potential

Schiff base metal complexes are a prominent class of compounds investigated for therapeutic applications.[2][4] The chelation of the metal ion to the ligand is often cited as a key factor in enhancing biological activity.

Mechanism of Enhanced Biological Activity

According to Tweedy’s chelation theory, complexation can significantly boost the efficacy of a ligand. Chelation reduces the polarity of the metal ion, primarily because the positive charge is shared with the donor atoms of the ligand and delocalized over the chelate ring. This increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of bacterial and cancer cell membranes.[4]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of salicylaldehyde-based Schiff base complexes against various cancer cell lines, including the MCF-7 breast cancer line.[1][11][12] While the exact mechanisms can vary, several key pathways have been proposed:

  • DNA Intercalation and Cleavage: The planar aromatic structures of the ligands can intercalate between the base pairs of DNA, disrupting its structure and inhibiting replication and transcription processes.[11][12]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the generation of ROS within the cell. Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis (programmed cell death).[13]

G A Schiff Base Metal Complex B Cancer Cell Membrane Penetration A->B C Interaction with Cellular Components B->C D Generation of ROS (Oxidative Stress) C->D E DNA Intercalation & Damage C->E F Mitochondrial Dysfunction D->F G Apoptosis (Programmed Cell Death) E->G F->G

Caption: Potential anticancer mechanism of action for Schiff base metal complexes.

Antimicrobial Activity

The antimicrobial properties of these complexes are also well-documented.[5][6] The increased lipophilicity upon chelation facilitates transport into microbial cells. Once inside, the metal complex can disrupt normal cellular processes by:

  • Binding to enzymes and other proteins, inhibiting their function.

  • Interfering with cellular respiration.

  • Disrupting cell wall synthesis.

The presence of the bromo-substituent is particularly advantageous, as it often correlates with increased antimicrobial activity.[5]

Conclusion

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an exemplary precursor for developing Schiff base ligands and their metal complexes with significant therapeutic potential. The synthetic protocols provided herein are robust and adaptable, while the outlined characterization methods form a self-validating system to ensure the integrity of the synthesized materials. The enhanced biological activity of the resulting metal complexes, grounded in established principles like chelation theory, makes this class of compounds a fertile area for continued research and a promising platform for the development of novel anticancer and antimicrobial agents.

References

  • Al-Noor, T. H., Al-Jeboori, A. T., & Rasha, L. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-imino]acetylacetone with Some Metal Ions. Journal of Applicable Chemistry, 3(3), 1145-1155. [Link]

  • El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 7(35), 31393–31407. [Link]

  • Gwaram, N. S., et al. (2025). Exploring anticancer activity and DNA binding of metal (II) salicylaldehyde schiff base complexes: A convergence of experimental and computational perspectives. Journal of Inorganic Biochemistry, 255, 112289. [Link]

  • Khan, Z. (2022). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Medicinal Chemistry, 12(7). [Link]

  • Maher, A., & Mohammed, S. R. (2015). Metal complexes of Schiff base derived from salicylaldehyde-A review. International Journal of Current Research and Review, 7(2), 6. [Link]

  • Mohammed, A. S., et al. (2016). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 9(8), 50-58. [Link]

  • Saxena, A. (2013). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Archives of Applied Science Research, 5(5), 183-187. [Link]

  • Shakir, M., et al. (2025). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. University of Johannesburg Repository. [Link]

  • Taye, N., et al. (2018). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Rasayan Journal of Chemistry, 11(2), 857-864. [Link]

  • Tyagi, M., et al. (2017). Biological activity of transition metal complexes incorporating Schiff bases: A review. Journal of Pharmacognosy and Phytochemistry, 6(2), 169-176. [Link]

  • Wójcik, T., et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 27(1), 123. [Link]

  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3A), 73-95. [Link]

  • Wójcik, T., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(14), 5489. [Link]

  • Iacopetta, D., et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 23(23), 14840. [Link]

  • Varghese, B., & Radhakrishnan, P. K. (2015). Biological activities of metal complexes with Schiff base. Journal of Chemical and Pharmaceutical Research, 7(12), 820-826. [Link]

  • El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 7(35), 31393-31407. [Link]

  • Google Patents. (2023). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Jabbar, W. A. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 19(2), 101-109. [Link]

  • Muthusamy, S., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8526–8545. [Link]

  • Al-Noor, T. H., Al-Jeboori, A. T., & Hamd, R. L. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-imino]acetylacetone with Some Metal Ions. Journal of Applicable Chemistry, 3(3), 1145-1155. [Link]

  • S. Sounthari, P., & S. S. J. T. I. J. o. E. S. R. Kumar, R. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Engineering, Science and Research Technology, 4(1), 2277-9655. [Link]

  • Ananthan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Screening of Fe (III)-Schiff Base Complex. Journal of Chemical and Pharmaceutical Research, 4(1), 478-481. [Link]

  • Li, Z., et al. (2006). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Wuhan University Journal of Natural Sciences, 11(4), 851-854. [Link]

  • Huang, J., & Chen, S. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12. [Link]

  • Rodrigo, J., et al. (1995). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 73(6), 818-822. [Link]

Sources

Application Note: Reductive Amination Protocols for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 22532-62-3). This scaffold is a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.

The presence of the electron-donating methoxy group at the C6 position, combined with the ortho-hydroxyl group at C2, creates a unique electronic environment. While the ortho-hydroxyl group facilitates imine formation via intramolecular hydrogen bonding (IMHB), the electron-rich nature of the ring can reduce the electrophilicity of the aldehyde. Consequently, standard protocols often require modification to suppress side reactions (e.g., dimerization) and ensure complete conversion.

This guide presents two validated workflows:

  • Method A (Direct): A mild, one-pot procedure using Sodium Triacetoxyborohydride (STAB) for aliphatic amines.

  • Method B (Stepwise): A Lewis-acid mediated protocol using Titanium(IV) isopropoxide for weakly nucleophilic or sterically hindered amines.

Chemical Context & Mechanistic Insight

The "Salicylaldehyde Effect"

The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is governed by the ortho-hydroxyl group. Unlike simple benzaldehydes, this substrate forms a strong intramolecular hydrogen bond (IMHB) with the incoming amine nitrogen during hemiaminal and imine formation.

  • Advantage: The IMHB activates the carbonyl carbon, often accelerating the initial condensation step without external acid catalysts.

  • Challenge: The resulting o-hydroxy imine (Schiff base) is thermodynamically stable. If the reducing agent is too weak or sterically encumbered, the equilibrium may stall at the imine stage.

Mechanistic Pathway

The following diagram illustrates the reaction pathway, highlighting the critical IMHB stabilization.

ReactionMechanism cluster_effect Ortho-Hydroxyl Effect Aldehyde Substrate (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (R-NH2) Imine Activated Imine (IMHB Stabilized) Hemiaminal->Imine - H2O (Fast) Product Secondary Amine (Final Product) Imine->Product + Hydride Source (Reduction)

Figure 1: Mechanistic pathway highlighting the stabilization of the imine intermediate by the ortho-hydroxyl group.

Experimental Protocols

Method A: Direct Reductive Amination (One-Pot)

Best For: Primary and secondary aliphatic amines (non-hindered). Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Rationale

STAB is the preferred reagent for this substrate because it is mild enough to not reduce the aldehyde directly, yet strong enough to reduce the iminium ion formed in situ. DCE is used to maintain solubility of the potentially zwitterionic intermediates.

Protocol Steps
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv, e.g., 231 mg, 1.0 mmol) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add the amine (1.1 – 1.2 equiv).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution often turns bright yellow due to the formation of the salicyl-imine Schiff base.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Optional: If the reaction is sluggish, add acetic acid (1.0 equiv) to catalyze iminium ion formation.

  • Reaction: Stir at room temperature for 4–16 hours under nitrogen. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Stepwise Lewis-Acid Mediated Amination

Best For: Anilines, electron-deficient amines, or sterically hindered amines. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.

Rationale

Electron-rich aldehydes like 4-Bromo-2-hydroxy-6-methoxybenzaldehyde are less electrophilic. Weak amines (like anilines) may fail to form the imine under standard conditions. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Protocol Steps
  • Complexation: In a dry vial, combine 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 – 2.0 equiv) neat.

    • Observation: The mixture will likely become viscous and change color (deep yellow/orange).

  • Stirring: Stir the neat mixture (or in minimal dry THF if solid) at room temperature for 6–12 hours.

    • Note: For extremely unreactive amines, heat to 40–50°C.

  • Dilution: Dilute the reaction mixture with anhydrous Methanol (or Ethanol) (5–10 mL).

  • Reduction: Cool to 0°C and carefully add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise.

    • Caution: Exothermic reaction with gas evolution.

  • Quench: After 2 hours, quench by adding 1N NaOH or water (2 mL). A white precipitate (TiO₂) will form.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via flash chromatography.

Comparison of Methods

FeatureMethod A (STAB)Method B (Ti(OiPr)₄ / NaBH₄)
Scope Aliphatic amines, BenzylaminesAnilines, Hindered amines, Weak nucleophiles
Conditions Mild, Room Temp, pH ~5-6Strong Lewis Acid, Basic workup
Water Tolerance Low (STAB decomposes)High (Ti scavenges water)
Side Reactions Minimal dialkylationPotential for reduction of other groups if not controlled
Workup Standard extractionRequires filtration of Ti salts (can be messy)

Troubleshooting & Optimization

Common Issues
  • Incomplete Conversion: The electron-rich methoxy group deactivates the aldehyde.

    • Solution: Switch to Method B or increase reaction time. Do not add heat with STAB (risk of decomposition).

  • Dialkylation: Rare with secondary amines, but possible with primary amines.

    • Solution: Use a slight excess of the amine (1.5 equiv) rather than the aldehyde.

  • Phenol Interference: The C2-hydroxyl group is acidic.

    • Solution: Avoid strong bases (NaH, KOtBu) which would deprotonate the phenol and completely deactivate the ring toward nucleophilic attack.

Workflow Diagram

Workflow Start Start: 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Decision Select Amine Type Start->Decision PathA Aliphatic / Reactive Amine Decision->PathA Strong Nucleophile PathB Aniline / Hindered Amine Decision->PathB Weak Nucleophile MethodA Method A: STAB / DCE (One-Pot) PathA->MethodA MethodB Method B: Ti(OiPr)4 / NaBH4 (Stepwise) PathB->MethodB Workup Workup & Purification MethodA->Workup MethodB->Workup

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Safety & Handling

  • 4-Bromo-2-hydroxy-6-methoxybenzaldehyde: Causes skin irritation and serious eye irritation.[2] Handle in a fume hood. Air-sensitive; store under inert gas to prevent oxidation to the benzoic acid.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable).

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Li, Z., et al. (2017).[4] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083. (Describes Voxelotor intermediate synthesis).

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5]

  • Bhattacharyya, S. (1995).[2] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2.

Sources

Synthesizing coumarin derivatives from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Bromo-5-methoxycoumarin Scaffolds

Executive Summary & Scientific Rationale

The coumarin (2H-chromen-2-one) heterocycle is a privileged structure in medicinal chemistry, serving as the pharmacophore for anticoagulants (e.g., warfarin), antitumor agents, and fluorescent probes. This application note details the synthesis of 7-bromo-5-methoxycoumarin derivatives from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde .

Why this Starting Material? The selection of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1354050-38-6) is strategic for two reasons:

  • The 5-Methoxy Group: In the final coumarin ring (see Structural Mapping below), the methoxy group at position 5 provides electron density that modulates the fluorescence quantum yield and solubility of the scaffold.

  • The 7-Bromo Handle: The bromine atom at position 7 is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification without interfering with the lactone ring formation.

Structural Mapping (Benzaldehyde


 Coumarin): 
  • Aldehyde (-CHO)

    
     C4
    
  • Hydroxyl (-OH)

    
     O1
    
  • 4-Bromo substituent

    
     7-Bromo position 
    
  • 6-Methoxy substituent

    
     5-Methoxy position 
    

Synthetic Pathways & Mechanism[1]

The primary route employed is the Knoevenagel Condensation followed by intramolecular transesterification. This method is preferred over the Pechmann condensation for benzaldehyde substrates as it offers milder conditions and higher regioselectivity.

Pathway Visualization

ReactionPathway cluster_legend Reaction Logic SM 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Inter Intermediate: Cinnamic Acid Derivative SM->Inter Piperidine/AcOH Knoevenagel Condensation Reagent Diethyl Malonate (Active Methylene) Reagent->Inter Prod Product: Ethyl 7-bromo-5-methoxy- coumarin-3-carboxylate Inter->Prod Intramolecular Cyclization (-EtOH) Step1 1. Nucleophilic Attack Step2 2. Dehydration Step3 3. Lactonization

Caption: Step-wise transformation via Knoevenagel condensation. The aldehyde carbon becomes C4 of the coumarin ring.

Experimental Protocols

Protocol A: Classical High-Yield Synthesis (Bench Standard)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • Starting Material: 1.0 eq (e.g., 2.31 g, 10 mmol)

  • Diethyl Malonate: 1.2 eq (1.92 g, 12 mmol)

  • Piperidine: 0.1 eq (Catalyst)

  • Glacial Acetic Acid: 2-3 drops

  • Solvent: Absolute Ethanol (20 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride).

  • Dissolution: Dissolve the benzaldehyde derivative and diethyl malonate in ethanol.

  • Catalysis: Add piperidine followed by glacial acetic acid. Note: The solution may turn slightly yellow/orange upon base addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent coumarin spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Isolation: Acidify slightly with 1M HCl to remove residual piperidine. The solid product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Expected Yield: 85–92% Appearance: Pale yellow needles.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid screening, library generation, solvent-free.

Reagents:

  • Starting Material: 1.0 eq

  • Meldrum’s Acid: 1.1 eq (Alternative to malonate for 3-carboxylic acid derivatives)

  • Catalyst: Piperidine (2 drops)

  • Solvent: None (Neat)

Procedure:

  • Mix the aldehyde and Meldrum's acid in a microwave-safe vial. Add piperidine.

  • Irradiate at 300W for 2–4 minutes (monitor temperature, keep

    
    C).
    
  • Cool and recrystallize from ethanol.

  • Note: This route yields the Coumarin-3-carboxylic acid , which can be decarboxylated (heated with Cu powder/quinoline) if the unsubstituted 3-position is desired.

Protocol C: Functionalization via Suzuki-Miyaura Coupling

Objective: Converting the 7-Bromo group to 7-Aryl.

Reagents:

  • Substrate: 7-Bromo-5-methoxycoumarin derivative (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Workflow Visualization:

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Bromo-Coumarin TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Aryl-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for functionalizing the 7-position. The 5-methoxy group remains stable.

Analytical Data & Troubleshooting

Key Characterization Markers (NMR) | Position | Proton (


) | Chemical Shift (

ppm) | Multiplicity | Diagnostic Note | | :--- | :--- | :--- | :--- | :--- | | C4-H | Vinyl | 8.4 - 8.6 | Singlet | Characteristic of 3-substituted coumarins. | | C5-OMe | Methoxy | 3.9 - 4.0 | Singlet | Confirming retention of methoxy group. | | C6/C8-H | Aromatic | 6.8 - 7.5 | Doublets (Meta) | Meta-coupling (

Hz) indicates 5,7-substitution pattern. |

Troubleshooting Guide

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete dehydration of the intermediate cinnamic acid.

    • Solution: Increase reflux time or add a Dean-Stark trap to remove water azeotropically (if using benzene/toluene instead of ethanol).

  • Problem: No Reaction.

    • Cause: Old piperidine (absorbed

      
      ).
      
    • Solution: Use fresh piperidine or switch to L-Proline (organocatalysis) for a milder approach.

  • Problem: Hydrolysis of Ester.

    • Cause: Wet solvent or excess base.

    • Solution: Ensure absolute ethanol is used. If the carboxylic acid is the desired product, this is not an issue.

Safety & Handling (MSDS Summary)

  • 4-Bromo-2-hydroxy-6-methoxybenzaldehyde: Irritant. Avoid inhalation.

  • Piperidine: Toxic and flammable. Use in a fume hood.

  • Coumarin Products: Many coumarins are biologically active (anticoagulants).[1][2] Handle with gloves; avoid skin contact.

References

  • Vertex AI Search. (2025). Knoevenagel condensation mechanism salicylaldehyde coumarin synthesis. Retrieved from 3

  • Royal Society of Chemistry. (2025). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research. Retrieved from 4

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 7-Bromo derivatives. Retrieved from 5

  • Sigma-Aldrich. (2025). 4-Bromo-2,6-dimethoxybenzaldehyde Product Information. Retrieved from 6[6]

  • Organic Chemistry Portal. (2025). Synthesis of Coumarins via Knoevenagel Condensation. Retrieved from 7[8]

Sources

Application Note: Strategic Functionalization of the Bromine Position in 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 13535-01-8) represents a "privileged scaffold" in medicinal chemistry. Its dense functionalization offers three distinct orthogonal handles:

  • C1-Aldehyde: Electrophilic center for condensation (e.g., Knoevenagel) or reductive amination.

  • C2-Phenol: Nucleophilic handle for etherification or intramolecular cyclization (e.g., to xanthones or chromones).

  • C4-Bromide: The primary site for Palladium-catalyzed cross-coupling (C-C, C-N bond formation).

This Application Note focuses exclusively on the functionalization of the C4-Bromine position . The proximity of the electron-rich hydroxyl and methoxy groups, combined with the electron-withdrawing aldehyde, creates a unique electronic "push-pull" system. While this activates the C4-Br bond for oxidative addition, the acidic phenol and reactive aldehyde present chemoselectivity challenges that must be managed through precise protocol design.

Chemoselectivity & Protection Strategy

Before initiating any cross-coupling, a decision must be made regarding protecting groups. The free phenol (-OH) and aldehyde (-CHO) can interfere with specific catalytic cycles.

Decision Matrix: To Protect or Not to Protect?
  • Scenario A: Direct Functionalization (Suzuki/Sonogashira) [1]

    • Feasibility: High.[2]

    • Rationale: Modern Pd-catalysts tolerate free phenols and aldehydes. The phenol will consume one equivalent of base, so the stoichiometry must be adjusted (e.g., 3.0 equiv Base instead of 2.0).

  • Scenario B: Amination (Buchwald-Hartwig) [1][3]

    • Feasibility: Low without protection.

    • Rationale: Primary amines react instantly with the aldehyde to form imines (Schiff bases), and the free phenol can quench anionic amido-palladium intermediates. Protection is mandatory.

ProtectionStrategy Start Target Reaction at C4-Br Suzuki Suzuki-Miyaura (Biaryl Coupling) Start->Suzuki Sono Sonogashira (Alkynylation) Start->Sono Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Direct Direct Coupling Possible (Adjust Base Stoichiometry) Suzuki->Direct High Tolerance Sono->Direct Mod. Tolerance Protect MANDATORY Protection 1. Acetal (CHO) 2. Benzyl/MOM (OH) Buchwald->Protect Aldehyde Interference

Figure 1: Strategic decision tree for protecting group requirements based on the desired cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This is the most robust method for this scaffold. The reaction proceeds well in aqueous/organic biphasic systems, which solubilizes the inorganic base and accommodates the polar phenolic substrate.

Materials & Reagents
ComponentRoleSpecification
Substrate Aryl Halide4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv)
Partner NucleophileAryl Boronic Acid (1.2 – 1.5 equiv)
Catalyst Pd SourcePd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Base ActivatorK₂CO₃ (3.0 equiv) Note: Extra eq. for phenol
Solvent Medium1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
  • Setup: In a 25 mL Schlenk tube or microwave vial, add the substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing (Critical): Cap the vial and evacuate/backfill with Argon three times. Add the solvent mixture (degassed 1,4-dioxane/water, 10 mL).

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.03 mmol). Reseal and purge once more.

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the ferrocenyl ligand is more resistant to oxidation and robust in aqueous conditions.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material aldehyde spot will disappear; the product is usually more polar due to the biaryl system but less polar than the free acid.

  • Workup:

    • Cool to room temperature.[4]

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and ensure it partitions into the organic phase).

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Flash column chromatography.

    • Note: The aldehyde group makes the product sensitive to silica acidity. Use a short column or neutralize silica with 1% Et₃N if degradation is observed.

Protocol 2: Sonogashira Coupling (Alkynylation)

Extending the conjugation via alkynes is useful for creating fluorescent probes. This reaction requires rigorous exclusion of oxygen to prevent Glaser homocoupling of the alkyne.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in DMF or anhydrous THF.

  • Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv).

Step-by-Step Methodology
  • Pre-complexation: Dissolve the substrate (4-Bromo-2-hydroxy-6-methoxybenzaldehyde) in anhydrous DMF. Add Et₃N.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI.

  • Degassing: Sparge the solution with Argon for 15 minutes. Do not skip this. Oxygen causes the copper to catalyze alkyne dimerization.

  • Addition: Add the alkyne dropwise via syringe.

  • Temperature: Stir at 60°C . (Room temperature is often insufficient for electron-rich aryl bromides).

  • Workup: Dilute with water, extract with Et₂O.

    • Caution: Copper residues can retain product. Wash the organic layer with aqueous NH₄Cl/NH₄OH (9:1) to chelate and remove copper (turns the aqueous layer deep blue).

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)[3]

CRITICAL WARNING: Do not attempt this on the free aldehyde. The amine coupling partner will react with the aldehyde to form an imine. You must protect the aldehyde first.

Phase 1: Protection (Acetal Formation)
  • Reflux the substrate with Ethylene Glycol (5 equiv) and p-TsOH (cat.) in Toluene using a Dean-Stark trap.

  • Isolate the acetal-protected bromide.

Phase 2: C-N Coupling
ComponentSpecification
Ligand BrettPhos or XPhos (Highly recommended for electron-rich bromides)
Pre-catalyst Pd₂(dba)₃ (2 mol%)
Base Cs₂CO₃ (Weak base preferred to preserve acetal) or NaOtBu
Solvent Toluene or 1,4-Dioxane (Anhydrous)
Methodology
  • Glovebox/Schlenk: Charge tube with Acetal-protected substrate, Amine (1.2 equiv), Base (1.4 equiv), Pd₂(dba)₃, and Ligand.

  • Solvent: Add anhydrous Toluene.

  • Heat: 100°C for 12–18 hours.

  • Deprotection (Post-Coupling): Treat the crude reaction mixture with 1M HCl in THF at RT for 1 hour to hydrolyze the acetal back to the aldehyde.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the Suzuki coupling, the most common application for this scaffold.

SuzukiWorkflow Prep Preparation 1.0 eq Substrate 1.5 eq Boronic Acid 3.0 eq K2CO3 Degas Degassing Argon Sparge (Remove O2) Prep->Degas Cat Catalyst Addition Pd(dppf)Cl2 (Air Sensitive Step) Degas->Cat Reaction Reaction 90°C, 4-12h Dioxane/H2O Cat->Reaction Quench Acidic Workup HCl to pH 3 (Protonate Phenol) Reaction->Quench

Figure 2: Operational workflow for Suzuki-Miyaura coupling emphasizing the critical degassing and acidic workup steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst PoisoningThe free phenol may be coordinating Pd. Action: Methylate the phenol (MeI/K₂CO₃) prior to coupling.
Homocoupling Oxygen PresenceIncomplete degassing. Action: Use freeze-pump-thaw cycling instead of simple sparging.
Imine Formation Aldehyde InterferenceOccurs during amination.[5] Action: Switch to Protocol 3 (Acetal Protection).
Dehalogenation Hydride SourceSolvent/Base interaction.[5] Action: Switch solvent from alcohol-based to Toluene or DMF.

References

  • Suzuki-Miyaura Coupling (Foundational): Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald-Hartwig (Ligand Selection): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Sonogashira (Copper-Free Variants): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[7] Link

  • Compound Data & Safety: Sigma-Aldrich Product Sheet: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. Link

  • General Protocol Source: Organic Chemistry Portal - Suzuki Coupling. Link

Sources

Application Note: Regioselective Synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde CAS Registry Number: (Isomer dependent, typically custom synthesis) Primary Application: Pharmacophore generation for antitumor agents, building block for substituted coumarins and flavonoids.

This guide details a high-fidelity, two-step synthetic protocol for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde . Unlike standard electrophilic aromatic substitutions which fail to achieve the specific 1,2,4,6-substitution pattern due to competing directing groups, this protocol utilizes a symmetry-driven Vilsmeier-Haack formylation followed by a chelation-controlled selective demethylation .

The strategy circumvents the difficult meta-bromination of activated rings by starting with the halogen installed, ensuring 100% regiochemical integrity.

Part 1: Retrosynthetic Analysis & Strategy

The Challenge

Direct bromination of 2-hydroxy-6-methoxybenzaldehyde is electronically unfavorable for the 4-position. The C2-hydroxyl and C6-methoxy groups are ortho/para directors, activating positions 3 and 5. Position 4 is meta to both donors, making it the least reactive site for Electrophilic Aromatic Substitution (EAS).

The Solution: The "Symmetric Precursor" Route

To secure the bromine at the 4-position, we utilize 1-bromo-3,5-dimethoxybenzene as the starting material. The symmetry of this precursor directs formylation specifically to the position para to one methoxy and ortho to the other (C4 relative to the benzene ring, which becomes C1 in the aldehyde), while avoiding the sterically crowded C2 site.

Synthetic Pathway:

  • Precursor: 1-Bromo-3,5-dimethoxybenzene.

  • Step 1 (Skeleton Assembly): Vilsmeier-Haack formylation yields 4-bromo-2,6-dimethoxybenzaldehyde .

  • Step 2 (Functionalization):

    
    -mediated selective demethylation yields the target 4-bromo-2-hydroxy-6-methoxybenzaldehyde .
    

SynthesisPath SM 1-Bromo-3,5-dimethoxybenzene (Symmetric Precursor) INT INTERMEDIATE 4-Bromo-2,6-dimethoxybenzaldehyde SM->INT Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C -> 70°C) Regiocontrol: Sterics + Electronics PROD TARGET 4-Bromo-2-hydroxy-6-methoxybenzaldehyde INT->PROD Step 2: Selective Demethylation (BCl3, DCM, -78°C) Control: Chelation

Figure 1: Strategic workflow for the regioselective synthesis of the target scaffold.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

Reaction Type: Vilsmeier-Haack Formylation Mechanism: Electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the activated aromatic ring. The attack occurs at the position para to the methoxy group (C4/C6 of the starting material) rather than the sterically crowded C2 position.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1-Bromo-3,5-dimethoxybenzene 217.061.0Substrate
Phosphorus Oxychloride (

)
153.331.2Electrophile Source
Dimethylformamide (DMF) 73.095.0Reagent/Solvent
Sodium Acetate (aq) -ExcessQuench/Buffer
Protocol
  • Preparation of Vilsmeier Reagent:

    • In a flame-dried round-bottom flask (RBF) equipped with a drying tube, charge anhydrous DMF (5.0 equiv).

    • Cool to 0°C using an ice bath.

    • Add

      
       (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until the salt precipitates (white/yellowish solid).

  • Substrate Addition:

    • Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 70–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a more polar aldehyde spot (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with saturated aqueous Sodium Acetate (NaOAc) to pH ~5-6. Note: This hydrolyzes the iminium intermediate to the aldehyde.

    • Stir for 1 hour. A precipitate should form.[1][2]

    • Filter the solid.[3] If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Expected Yield: 75–85%.[4]

    • Data Check:

      
      H NMR should show two symmetric methoxy signals (or one integration of 6H) and a singlet aromatic proton if the symmetry is preserved? Correction: In the product (4-bromo-2,6-dimethoxybenzaldehyde), the molecule is symmetric. You will see:
      
      • 
         ppm (s, 1H, CHO).
        
      • 
         ppm (s, 2H, Ar-H at C3, C5).
        
      • 
         ppm (s, 6H, 2x OMe).
        
Step 2: Selective Demethylation to 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Reaction Type: Lewis Acid-Mediated Cleavage Mechanism: Boron trichloride (


) coordinates preferentially to the carbonyl oxygen and the ortho-methoxy oxygen. This forms a stable 6-membered chelate. The chloride ion then nucleophilically attacks the methyl group of the coordinated methoxy, cleaving it to a phenol. The second methoxy group (at C6) is also ortho, but stoichiometry and kinetics favor mono-deprotection at low temperatures.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Bromo-2,6-dimethoxybenzaldehyde 245.071.0Substrate
Boron Trichloride (

)
117.171.1Lewis Acid (1M in DCM)
Dichloromethane (DCM) -SolventAnhydrous
Protocol
  • Setup:

    • Flame-dry a 2-neck RBF under Nitrogen/Argon atmosphere.

    • Dissolve 4-bromo-2,6-dimethoxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature ensures selectivity.

  • Reagent Addition:

    • Add

      
       (1.1 equiv, 1.0 M solution in DCM) dropwise via syringe over 15 minutes.
      
    • The solution often turns yellow/orange due to the formation of the boron complex.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 2 hours.

    • Monitor by TLC.[2] The product will be slightly more polar than the starting material and will stain intensely with

      
       (indicating a free phenol).
      
  • Quench & Workup:

    • Quench by slow addition of water at 0°C.

    • Dilute with DCM. Wash organic layer with 1N HCl (to break boron complexes), then water, then brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product is often pure enough. If necessary, recrystallize from Hexane/DCM or perform a short silica plug filtration.

    • Expected Yield: 85–92%.

Part 3: Quality Control & Characterization

To validate the synthesis, compare analytical data against these theoretical specifications.

H NMR (500 MHz, )

The loss of symmetry from the precursor is the key indicator.

  • 
     11.90 ppm (s, 1H):  Chelated Phenolic OH  (Exchangeable with 
    
    
    
    ). The high shift confirms the ortho relationship to the aldehyde.
  • 
     10.25 ppm (s, 1H):  Aldehyde CHO .
    
  • 
     6.95 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic H (at C3 or C5).
  • 
     6.70 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic H (at C5 or C3).
    • Note: The coupling constant reflects meta-coupling between H3 and H5.

  • 
     3.90 ppm (s, 3H):  Methoxy OCH
    
    
    
    .[2] (Integrated for 3H, confirming mono-demethylation).
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: Observe peaks at

    
     230 and 232 (1:1 ratio) corresponding to the 
    
    
    
    Br and
    
    
    Br isotopes.
  • Fragmentation: Loss of CHO (

    
    ) and Me (
    
    
    
    ) are common.

Part 4: Safety & Troubleshooting

Safety Hazards
  • 
    :  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Quench slowly in an ice bath.
    
  • 
    :  Reacts violently with water/moisture. Corrosive gas evolves. Use only in a fume hood with proper inert gas lines.
    
  • DCM: Suspected carcinogen. Avoid inhalation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Vilsmeier reagent hydrolyzedEnsure DMF is anhydrous. Distill

if old/colored.
Step 1: Wrong Isomer Temperature too high during additionKeep addition at 0°C. High temp favors thermodynamic mixtures.
Step 2: Bis-demethylation Excess

or Temp too high
Strictly limit

to 1.1 equiv. Do not exceed 0°C until quenched.
Step 2: No Reaction Old

reagent

solutions degrade. Use a fresh bottle or titrate.

References

  • Vilsmeier-Haack on Resorcinol Derivatives

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Regioselectivity in Formylation

    • Marsini, M. A., et al. (2010). Scalable Synthesis of 4-Chloro-2-methoxybenzaldehyde. Organic Process Research & Development, 14(6), 1333-1336. (Demonstrates Vilsmeier preference for para-to-methoxy).

  • Selective Demethyl

    
    : 
    
    • Brooks, P. R., et al. (1999). Boron trichloride/tetrabutylammonium iodide: a mild, selective demethylation method. Tetrahedron Letters, 40(36), 6599-6602. (Establishes the chelation-control mechanism).

  • Alternative Demethylation Strategies

    • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[3][5] Synthesis, 1983(04), 249-282.

Sources

Troubleshooting & Optimization

Purification methods for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4B2H6M-001 Subject: Optimization of Purification Protocols: Recrystallization vs. Flash Chromatography Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open[1][2]

Executive Summary

You are dealing with 4-Bromo-2-hydroxy-6-methoxybenzaldehyde , a tri-substituted benzene derivative featuring an aldehyde, a phenolic hydroxyl, and a methoxy group.[2] This poly-functional nature creates specific purification challenges:

  • The Phenolic Hydroxyl (C2-OH): Increases acidity, causing "tailing" on silica gel during chromatography.[1]

  • The Aldehyde (C1-CHO): Susceptible to oxidation (to carboxylic acid) if processed too slowly or in air.[1]

  • The Bromine (C4-Br): Increases lipophilicity, making the compound soluble in chlorinated solvents but potentially difficult to crystallize from pure non-polar solvents.

This guide provides a decision matrix and detailed protocols to resolve these issues.

Module 1: Diagnostic Decision Matrix (Triage)[1]

Before selecting a method, analyze your crude material. Do not default to chromatography if recrystallization can suffice; it is more scalable and protects the aldehyde from silica-induced oxidation.[2]

Workflow Visualization

The following logic gate determines the optimal path based on Scale and Impurity Profile .[1]

PurificationDecision Start Analyze Crude Mixture (TLC / NMR) ScaleCheck Scale of Reaction? Start->ScaleCheck PurityCheck Impurity Profile? ScaleCheck->PurityCheck Any Scale Recryst METHOD A: Recrystallization (High Yield, Scalable) PurityCheck->Recryst Regioisomers absent Mainly tars/salts Column METHOD B: Flash Chromatography (High Precision) PurityCheck->Column Close-running regioisomers (e.g., 2-Br vs 4-Br) Hybrid Hybrid Approach: Short Column -> Recryst PurityCheck->Hybrid Complex mixture >5g Scale

Caption: Decision logic for selecting purification method based on impurity type and scale.

Module 2: Recrystallization (Method A)

Best For: Removal of non-polar tars, inorganic salts, and trace starting materials.[1] Mechanism: Exploits the differential solubility of the brominated salicylaldehyde derivative in hot vs. cold solvent.

Critical Troubleshooting (FAQ)

Q: The solution turned into an oil instead of crystals ("Oiling Out"). Why? A: This occurs when the boiling point of your solvent is higher than the melting point of the solvated compound, or the solution is too concentrated.

  • Fix: Re-dissolve the oil by adding more solvent and heating.[1] Once dissolved, add a "seed crystal" if available, or scratch the glass surface to induce nucleation. Switch to a lower-boiling solvent system (e.g., Ethanol/Water instead of Toluene).

Q: Which solvent system is optimal for this specific molecule? A: Due to the hydrophobic Bromine and hydrophilic Hydroxyl , a single solvent often fails.[1] Use a binary system.

Validated Solvent Systems Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 5:1High Best for removing tars.[1][2] Dissolve in hot EtOH, add warm water until turbid, then cool.
EtOAc / Hexane 1:3 to 1:5Medium Good for removing very polar impurities.[1] Risk of oiling out if cooled too fast.[3]
DCM / Hexane 1:5Low Use only if the compound is very soluble in DCM.[1] Evaporation of DCM drives precipitation.
Step-by-Step Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60-70°C) to dissolve.[1][2]

  • Filtration (Hot): If insoluble particles remain (salts/catalyst), filter rapidly through a pre-warmed glass funnel.[1]

  • Precipitation: While keeping the solution hot, add warm Water dropwise until a faint, persistent cloudiness appears.

  • Clearing: Add one drop of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed (2-4 hours). Then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter crystals via vacuum filtration. Wash with cold 1:1 EtOH/Water.

Module 3: Flash Chromatography (Method B)[1]

Best For: Separating regioisomers (e.g., 2-bromo vs. 4-bromo isomers) or when recrystallization fails.[1][2] Mechanism: Adsorption chromatography.[1]

Critical Troubleshooting (FAQ)

Q: My compound "streaks" or "tails" on the TLC plate and column. Why? A: The phenolic proton (C2-OH) is acidic (


).[1][2] It interacts strongly with the silanols (Si-OH) on the silica gel surface, causing drag.
  • Fix: Acidify the mobile phase. Add 0.5% to 1.0% Acetic Acid (AcOH) to your eluent.[1] This suppresses ionization of the phenol, sharpening the band.

Q: I lost product mass, and the NMR shows a new peak at ~10-12 ppm. What happened? A: Aldehydes are sensitive to oxidation on silica gel, which is slightly acidic and can contain active oxygen species. The new peak is likely the carboxylic acid (benzoic acid derivative).[1]

  • Fix: Minimize residence time on the column. Flush the column with Nitrogen before use. Do not leave the compound on the column overnight.

Chromatography Parameters[2][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, Gradient to 80:20).[1]

  • Modifier: Mandatory 1% Acetic Acid in the mobile phase.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) or Toluene.[1] Avoid loading in pure EtOAc (causes band broadening).[1]

Workflow Visualization

ChromatographyWorkflow Prep 1. Slurry Silica (Hex/EtOAc + 1% AcOH) Load 2. Load Sample (in Min. DCM) Prep->Load Elute 3. Gradient Elution (Increase Polarity) Load->Elute Collect 4. Fraction QC (TLC Check) Elute->Collect

Caption: Optimized chromatography workflow emphasizing acid modification.

Module 4: Stability & Storage (Post-Purification)[1]

Once purified, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde requires specific handling to maintain >98% purity.[2]

  • Oxidation Risk: The aldehyde group is prone to auto-oxidation to 4-bromo-2-hydroxy-6-methoxybenzoic acid.[2]

    • Action: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Light Sensitivity: Brominated aromatics can undergo photolytic debromination or radical reactions over time.

    • Action: Store in amber vials wrapped in foil.

  • Temperature:

    • Action: Store at 2–8°C (Refrigerator) for short term; -20°C for long term.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4066019, 4-Bromo-2-hydroxybenzaldehyde.[1][2] [Link][1]

  • University of Rochester. Tips and Tricks: Recrystallization Solvent Selection. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Ethanol Target Molecule: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Cas No: (Analog Reference: 22532-62-3 for 4-bromo-2-hydroxybenzaldehyde) Document ID: TSC-SOL-2026-02[1]

Diagnostic & Triage: Why Won't It Dissolve?

Before attempting the protocols below, it is critical to understand the molecular mechanics preventing dissolution. You are likely observing that the compound remains as a suspension or precipitate in ethanol at room temperature, despite the presence of polar functional groups (-OH, -CHO).

The "Hidden Phenol" Effect

The primary culprit is Intramolecular Hydrogen Bonding (Chelation).[1] In 2-hydroxybenzaldehydes (salicylaldehydes), the phenolic hydrogen atom forms a strong internal bond with the carbonyl oxygen of the aldehyde group.

  • Consequence: This "locks" the polar groups into a 6-membered ring structure, effectively reducing the molecule's overall polarity and its ability to interact with the solvent (Ethanol).[1] The molecule behaves more lipophilically than its structure suggests.

  • Thermodynamic Barrier: The crystal lattice energy is stabilized by this internal locking and intermolecular stacking (pi-stacking from the aromatic ring), requiring significant energy (heat) or chemical disruption to break.[1]

Decision Matrix: Solubility Strategy

Use the following logic flow to select the correct protocol for your application.

SolubilityMatrix Start START: Compound Insoluble in EtOH AppType What is the Downstream Application? Start->AppType BioAssay Biological Assay / Cell Culture AppType->BioAssay Synthesis Chemical Synthesis / Reaction AppType->Synthesis Analysis HPLC / Analytical Standard AppType->Analysis DMSO Protocol B: Co-Solvent (DMSO) BioAssay->DMSO Avoid Ethanol Toxicity Heat Protocol A: Thermal Dissolution Synthesis->Heat Standard Base Protocol C: Deprotonation (pH) Synthesis->Base If basic conditions tolerated Analysis->DMSO High Conc. Stock Analysis->Heat Dilute Working Soln

Figure 1: Decision matrix for selecting the appropriate solubility enhancement protocol based on downstream application.

Protocol-Driven Solutions

Protocol A: Thermal Dissolution (Recrystallization Mode)

Best For: Chemical synthesis, purification, and preparing supersaturated solutions.[1] Mechanism: Overcoming lattice energy via kinetic energy.[1]

Safety Note: Ethanol is highly flammable (Flash point: 13°C).[1] Never heat open containers near an open flame.

  • Preparation: Place the required amount of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in a round-bottom flask.

  • Solvent Addition: Add absolute ethanol (EtOH) at a ratio of 10 mL per 1 gram of solid.

    • Note: At Room Temp (25°C), the mixture will likely remain a suspension.[1]

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to the boiling point of ethanol (~78°C) using an oil bath or heating mantle.

  • Observation: The solid should dissolve completely between 60°C and 78°C.

    • Troubleshooting: If undissolved solids remain at reflux, add EtOH in 1 mL increments until clear.

  • Cooling: Allow to cool slowly. If the compound is for immediate reaction, use while warm. If cooling causes precipitation, you have created a supersaturated solution (ideal for recrystallization).[1]

Protocol B: Co-Solvent Engineering (The "Heavy Duty" Fix)

Best For: Biological assays (where heat is risky) or high-concentration stock solutions (>50 mM).[1] Mechanism: Disruption of the intramolecular H-bond using a strong H-bond acceptor.[1]

Recommended Co-solvent: Dimethyl Sulfoxide (DMSO).[1][2]

Solvent SystemEstimated Max SolubilityNotes
100% Ethanol < 10 mg/mL (RT)Poor solubility due to intramolecular chelation.
100% DMSO > 100 mg/mLExcellent.[1] Breaks internal H-bonds.
10% DMSO / 90% EtOH ~ 20-30 mg/mLGood compromise for biological toxicity limits.[1]

Workflow:

  • Dissolve the solid completely in a minimal volume of pure DMSO (e.g., 100 µL for 10 mg).

  • Vortex vigorously until clear.

  • Slowly add ethanol to the DMSO concentrate while vortexing.

    • Critical: If precipitation occurs upon ethanol addition, mild sonication (30 sec) will usually redissolve it.[1]

Protocol C: Chemical Modification (Deprotonation)

Best For: Reactions occurring in basic media or aqueous-organic mixtures.[1] Mechanism: Deprotonating the phenol (-OH → -O⁻) destroys the intramolecular H-bond and creates a charged salt, drastically increasing solubility.[1]

Workflow:

  • Suspend the compound in Ethanol.

  • Add 1.0 - 1.1 equivalents of Ethanolic KOH or NaOH (1M).[1]

  • Visual Cue: The solution will likely turn bright yellow/orange .[1]

    • Why? This is the "halochromic" shift. The phenolate anion extends the conjugation system, shifting absorption into the visible spectrum.

  • The solid will dissolve almost instantly.

Visualization of the Barrier

Understanding the intramolecular interaction helps in selecting the right solvent.

HBonding cluster_molecule 4-Bromo-2-hydroxy-6-methoxybenzaldehyde C1 C O_OH O (Phenol) C1->O_OH H_OH H O_OH->H_OH O_Ald O (Aldehyde) H_OH->O_Ald Strong H-Bond (Locks Structure) Ethanol Ethanol (Solvent)

Figure 2: The intramolecular hydrogen bond between the phenolic hydrogen and aldehyde oxygen prevents ethanol from effectively solvating the molecule.[1]

Frequently Asked Questions (FAQs)

Q: My solution turned yellow after adding a base. Is the compound degraded? A: No. This is a normal physical property of salicylaldehydes. You have formed the phenolate anion. If you acidify the solution (add HCl), the color will disappear, and the neutral (less soluble) compound may precipitate.[1] This confirms the integrity of the molecule.

Q: Can I use water as a co-solvent? A: Generally, no .[1] Adding water to an ethanolic solution of this compound will likely cause immediate precipitation (crashing out).[1] Water is a poor solvent for brominated aromatic aldehydes unless the pH is high (basic).[1]

Q: I need to remove the ethanol later. Is this compound volatile? A: Substituted benzaldehydes can be slightly volatile.[1][3] Do not apply high vacuum (> 1 mbar) at high temperatures (> 40°C) for extended periods, or you may sublime/lose your product.[1] Rotary evaporation at 40°C is generally safe.

Q: The compound solidified into a "gum" or oil at the bottom of the flask. A: This is called "oiling out."[1] It happens when the compound melts before it dissolves (if the solvent BP > compound MP) or if impurities are present.

  • Fix: Add more ethanol and heat to reflux until the oil layer dissolves into the bulk solvent. Scratching the glass with a rod during cooling can induce proper crystallization.

References & Authoritative Sources

  • PubChem. (2024).[1] 4-Bromo-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

    • Context: General physical properties and safety data for the parent scaffold.[3]

  • Sidhu, A., et al. (2009). Substituent effect on intramolecular hydrogen bonding in 2-hydroxybenzaldehyde. International Journal of Quantum Chemistry. [Link][1]

    • Context: Mechanistic explanation of the intramolecular H-bond stability and its effect on solubility.

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

    • Context: Standard protocols for recrystallization of aromatic aldehydes and phenols (Page 142-145).[1]

    • Context: General solubility data for brominated hydroxybenzaldehydes in organic solvents.

Sources

Optimizing temperature conditions for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Executive Summary

Compound: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde CAS: 1399049-46-7 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol [1][2][3][4][5]

This guide addresses the critical temperature parameters required to synthesize and manipulate 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. Due to the competing directing effects of the hydroxyl (C2) and methoxy (C6) groups, combined with the steric bulk of the bromine (C4), this scaffold is highly sensitive to thermodynamic variances. Deviating from optimized thermal windows typically results in regioisomeric mixtures, polymerization (tars), or debromination.

Part 1: Critical Reaction Protocols

Synthesis via Vilsmeier-Haack Formylation

The industry-standard approach involves the formylation of 3-bromo-5-methoxyphenol. This pathway relies on Kinetic Control to ensure regioselectivity at the C6 position (ortho to -OH, para to -OMe).

Optimized Workflow:

StepOperationTemp. ConditionTechnical Rationale
1 Reagent Formation 0°C (Ice Bath) The Vilsmeier reagent (chloromethyliminium salt) is thermally unstable. Formation >10°C leads to degradation before substrate addition.
2 Substrate Addition 0°C to 5°C 3-Bromo-5-methoxyphenol is electron-rich. Low temperature prevents immediate, non-selective electrophilic attack at the C2 position (sterically crowded but electronically active).
3 Reaction Phase 20°C - 25°C Allow to warm strictly to room temperature. Do NOT Reflux. Higher temperatures (>40°C) promote polymerization of the phenolic substrate and formation of the C2-isomer.
4 Hydrolysis 0°C Exothermic hydrolysis of the iminium intermediate must be controlled to prevent acid-catalyzed debromination.

Visual Workflow (DOT):

VilsmeierProtocol Start Start: 3-Bromo-5-methoxyphenol Addition Substrate Addition (Slow Dropwise) Start->Addition Reagent Generate Vilsmeier Reagent (POCl3 + DMF) Reagent->Addition  T < 5°C Reaction Reaction Phase (Stir 4-6h) Addition->Reaction  Warm to 25°C Quench Hydrolysis (Ice Water/NaOAc) Reaction->Quench  T < 10°C Warning CRITICAL: Do not exceed 40°C Risk: Polymerization/Tars Reaction->Warning Product Isolate 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde Quench->Product  Precipitation

Caption: Figure 1. Thermal checkpoints for the Vilsmeier-Haack synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing a dark, tar-like byproduct instead of a precipitate. What went wrong?

  • Diagnosis: Thermal Runaway / Polymerization.

  • Root Cause: Resorcinol derivatives (like the starting material) are prone to acid-catalyzed polymerization at elevated temperatures. If the Vilsmeier reaction mixture was heated above 40°C or if the POCl₃ addition was too fast (causing an exotherm), "tars" will form.

  • Solution: Maintain the reaction strictly between 0°C and 25°C. Ensure the POCl₃ is added over 30–45 minutes with vigorous stirring to dissipate heat.

Q2: My yield is low, and NMR shows a mixture of isomers. How do I fix this?

  • Diagnosis: Loss of Regioselectivity.

  • Root Cause: The C2 position (between -OH and -OMe) and C6 position (between -OH and -H) are competing. While C6 is sterically favored, higher temperatures provide enough energy to overcome the steric barrier at C2.

  • Solution: Lower the reaction temperature. Conduct the addition at -10°C and do not exceed 20°C during the stirring phase. This enforces kinetic control , favoring the less hindered C6 substitution.

Q3: Can I use this aldehyde in a condensation reaction (e.g., Schiff base formation) at room temperature?

  • Diagnosis: Low Reactivity due to Sterics.

  • Root Cause: The aldehyde group at C1 is flanked by a hydroxyl (C2) and a methoxy (C6). This "ortho-ortho" substitution creates significant steric shielding, making nucleophilic attack by amines slower than with simple benzaldehydes.

  • Solution: Yes, but it requires forcing conditions. Unlike the synthesis, downstream condensation often requires reflux in ethanol/methanol with a catalytic amount of acetic acid to drive the reaction to completion. Room temperature reaction is often insufficient.

Part 3: Frequently Asked Questions (FAQ)

Q: What is the stability of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in solution? A: It is unstable in protic solvents over long periods. The electron-rich ring makes it susceptible to oxidation or photo-degradation.

  • Recommendation: Prepare solutions fresh. If storage is necessary, use anhydrous DMSO or DMF, store at -20°C, and protect from light.

Q: How do I separate the product from unreacted starting material? A: The aldehyde is less acidic than the phenolic starting material due to the intramolecular hydrogen bond between the -OH and the -CHO (carbonyl).

  • Protocol: Dissolve the crude mixture in DCM. Wash with a weak base (e.g., 5% NaHCO₃). The starting phenol (more acidic) may be partially removed, but column chromatography (Hexane:EtOAc 8:2) is the most reliable method due to the distinct Rf shift caused by the aldehyde.

Q: Can I synthesize this via bromination of 2-hydroxy-6-methoxybenzaldehyde (o-Vanillin derivative)? A: Not recommended. Direct bromination of 2-hydroxy-6-methoxybenzaldehyde typically yields a mixture of the 3-bromo and 5-bromo isomers due to the strong ortho/para directing effects of the hydroxyl group. Placing the bromine at the 4-position (meta to activating groups) is difficult via direct electrophilic aromatic substitution (EAS). The Vilsmeier route from the pre-brominated phenol is far superior.

Part 4: Decision Tree for Temperature Optimization

DecisionTree Issue Observed Issue Tar Dark/Tar Formation Issue->Tar Isomer Isomer Mixture Issue->Isomer NoRxn No Reaction/Low Conversion Issue->NoRxn Sol_Tar Reduce Temp to <25°C Slow POCl3 Addition Tar->Sol_Tar Sol_Isomer Strict Kinetic Control (Keep < 20°C) Isomer->Sol_Isomer Sol_NoRxn Check Reagent Quality (POCl3 moisture?) NoRxn->Sol_NoRxn

Caption: Figure 2. Troubleshooting logic for temperature-dependent failure modes.

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

  • Synthesis of Brominated Vanillin Analogues

    • Title: Preparation of 2,6-dialkoxybenzaldehydes (Arkivoc)
    • Source: Arkivoc (2001)[7]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (PubChem CID 4066019 - Analogue Reference)
    • Source: PubChem
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common purity issues encountered with this versatile chemical intermediate. As a crucial building block in the synthesis of pharmaceuticals and materials for applications like OLEDs, its purity is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve purity-related challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities found in commercial 4-Bromo-2-hydroxy-6-methoxybenzaldehyde and what causes them?

A1: Low purity in commercial 4-Bromo-2-hydroxy-6-methoxybenzaldehyde can typically be attributed to several factors stemming from its synthesis and handling. The primary impurities often include:

  • Starting Materials and Regioisomers: The synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde often involves the bromination of a substituted phenol. Incomplete reactions or non-selective bromination can lead to the presence of unreacted starting materials or the formation of positional isomers.[3][4] The presence of isomeric impurities can lead to the formation of unexpected side products in subsequent reactions.[5]

  • Oxidation Products: Aldehydes are susceptible to oxidation, especially when exposed to air, which can convert the aldehyde group to a carboxylic acid.[6][7] This results in the corresponding benzoic acid derivative as a significant impurity.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process, such as triethylamine or acetonitrile, may not be completely removed and can be present in the final product.[8]

  • Degradation Products: Prolonged storage, especially under suboptimal conditions (e.g., exposure to light, heat, or air), can lead to the degradation of the compound.[9]

Q2: My analytical data (HPLC/GC-MS) shows multiple peaks close to the main product peak. How can I identify these impurities?

A2: The presence of multiple peaks near your main product peak in a chromatogram suggests the presence of closely related impurities, such as isomers or degradation products. A combination of analytical techniques is often necessary for definitive identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomers and other impurities.[10] Running the sample on a high-resolution column with a suitable mobile phase can help resolve these closely eluting peaks. Comparing the retention times with known standards of potential impurities is a direct way to identify them.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and providing their mass spectra, which can be used for identification by comparing with spectral libraries.[10] This is particularly useful for identifying isomeric impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.[3][11] By analyzing the chemical shifts, coupling constants, and integration of the signals, you can often identify the structure of the impurities present.

A systematic approach to identifying these impurities is crucial for selecting the appropriate purification strategy.

Q3: What are the best practices for handling and storing 4-Bromo-2-hydroxy-6-methoxybenzaldehyde to maintain its purity?

A3: Proper handling and storage are critical to prevent the degradation of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.[9] Here are some key recommendations:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12] Inert gas blanketing (e.g., with nitrogen or argon) is recommended to minimize exposure to air and prevent oxidation.

  • Temperature: Storage at low temperatures (e.g., 4°C) can help to slow down potential degradation reactions.[9]

  • Handling: When handling the compound, minimize its exposure to the atmosphere. Use it in a well-ventilated area or under a fume hood.[13] Avoid contact with strong oxidizing agents and bases.[13][14]

By adhering to these practices, you can significantly extend the shelf life of the compound and maintain its high purity for your experiments.

Purification Strategies

Low purity can often be rectified through appropriate purification techniques. The choice of method depends on the nature of the impurities and the scale of your experiment.

Q4: My batch of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde has a purity of <95%. Can I purify it by recrystallization?

A4: Yes, recrystallization is a common and effective method for purifying solid organic compounds like 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, especially for removing small amounts of impurities.[15] The success of recrystallization relies on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Workflow for Selecting a Recrystallization Solvent:

Caption: Decision tree for selecting a suitable recrystallization solvent.

Detailed Protocol for Recrystallization:

  • Dissolution: In a suitable flask, dissolve the impure 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in the minimum amount of a hot, appropriate solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.[15]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Q5: When is column chromatography a better choice for purification, and what are the key parameters to consider?

A5: Column chromatography is a more powerful purification technique than recrystallization, particularly when dealing with complex mixtures of impurities, isomers with similar polarities, or when a very high degree of purity is required.[7][16]

Decision Guide: Recrystallization vs. Column Chromatography

ScenarioRecommended TechniqueRationale
Solid with <5% impurities of different solubility RecrystallizationA simple, efficient, and scalable method for removing small amounts of impurities with different solubility profiles.[15]
Mixture of isomers or compounds with similar polarity Column ChromatographyProvides better separation based on differential adsorption to the stationary phase.[17]
Oily or non-crystalline solid Column ChromatographyRecrystallization is not applicable to non-crystalline materials.
Need for very high purity (>99.5%) Column ChromatographyOffers higher resolution and separation efficiency.[11]
Small scale purification (<1g) Column ChromatographyCan be more efficient for small quantities where material loss during recrystallization might be significant.

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of substituted benzaldehydes.[7][16]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system with low polarity is typically used to elute the less polar aldehyde first, while more polar impurities remain on the column.[7] A common starting point is a mixture of hexane and ethyl acetate.[11] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[16]

  • Column Packing and Loading: Proper packing of the column is essential to avoid channeling and ensure good separation. The sample should be loaded onto the column in a concentrated solution.

Workflow for Column Chromatography Purification:

ColumnChromatographyWorkflow start Start: Impure Sample tlc Optimize eluent system using TLC start->tlc pack Pack the column with silica gel tlc->pack load Load the sample onto the column pack->load elute Elute with the optimized solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze analyze->collect Continue elution combine Combine pure fractions analyze->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate end End: Pure Product evaporate->end

Caption: A typical workflow for purification by column chromatography.

By carefully selecting the purification method and optimizing the experimental conditions, you can significantly improve the purity of your 4-Bromo-2-hydroxy-6-methoxybenzaldehyde and ensure the success of your subsequent research.

References

  • Recrystallization. (n.d.).
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate.
  • Best practices for handling and storing volatile aldehyde standards. (n.d.). Benchchem.
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013, July 26). PubMed.
  • Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar.
  • Column Chromatography. (n.d.). Magritek.
  • Purifying aldehydes? (2015, April 1). Reddit.
  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.). Google Patents.
  • 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. (2026, January 29).
  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
  • 4-Bromo-2-hydroxy-5-methoxybenzaldehyde | 63272-66-2. (n.d.). Sigma-Aldrich.
  • How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? (2017, July 25). ResearchGate.
  • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | IRE1 inhibitor | CAS 20035-41-0. (n.d.). Selleck.
  • A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Vanillin ROTI®CALIPURE 81-83 °C Melting point standard. (n.d.). Carl ROTH.
  • 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. (n.d.). PubChem.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025, August 7). ResearchGate.
  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024, April 2). PubMed.
  • 3-Bromo-4-hydroxybenzaldehyde 97 2973-78-6. (n.d.). Sigma-Aldrich.
  • How To Identify & Prevent Analytical Test Problems. (2017, September 15). SilcoTek.
  • SAFETY DATA SHEET. (2010, October 15). Fisher Scientific.
  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. (2025, August 6). ResearchGate.
  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4). (n.d.). ChemicalBook.
  • Common impurities in commercial 4-Fluorobenzaldehyde. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.

Sources

Technical Support Center: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: N/A for specific isomer, generally analogous to 4-Bromo-2-hydroxybenzaldehyde derivatives) is a highly functionalized aromatic aldehyde used frequently as a scaffold in medicinal chemistry.

The Critical Issue: Like many electron-rich benzaldehydes, this compound is susceptible to auto-oxidation , a radical-chain process where atmospheric oxygen converts the aldehyde moiety into a carboxylic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid). This degradation is accelerated by light, heat, and trace metal contaminants, often resulting in a purity drop from >98% to <90% within weeks if improperly stored.

This guide provides a self-validating storage protocol and troubleshooting steps to maintain compound integrity.

Troubleshooting Guide (Q&A)

Visual & Physical Inspection[1][2][3][4]

Q: My sample has turned from a pale yellow powder to a dark brown/orange sticky solid. Is it still usable? A: The darkening indicates significant decomposition.[1]

  • Cause: The color change is likely due to the oxidation of the phenolic hydroxyl group into quinoid species or coupled byproducts, which are highly colored. The "stickiness" often results from the depression of the melting point caused by impurities (benzoic acid derivative) acting as a solvent for the remaining aldehyde.

  • Action: Check purity via TLC or LC-MS. If purity is <80%, recrystallization is required. If <50%, it may be more cost-effective to discard, as quinones are difficult to remove completely.

Q: I see white crystals forming on the neck of the bottle. What are they? A: This is the "Acid Crust." [1]

  • Mechanism: Benzaldehyde vapor sublimates slightly and reacts with oxygen at the seal interface, forming the corresponding benzoic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid), which has a higher melting point and crystallizes out.

  • Action: Carefully wipe the neck with a dry tissue. Do not scrape this back into the bulk material, as it will seed further crystallization and auto-oxidation.

Storage Environment

Q: Can I store this compound in solution (e.g., DMSO or Methanol) to save time? A: Absolutely NOT for long-term storage.

  • Reasoning:

    • Schiff Base/Acetal Formation: In protic solvents like methanol, the aldehyde can slowly form hemiacetals or acetals.

    • Accelerated Oxidation: Dissolved oxygen diffuses significantly faster in organic solvents than in the solid crystal lattice.

  • Recommendation: Always store as a dry solid. If a stock solution is necessary, prepare it immediately before use and discard the excess or store at -80°C under argon for no more than 24-48 hours.

Q: Is Nitrogen sufficient, or do I need Argon? A: For high-value or highly sensitive aldehydes, Argon is superior.

  • Physics: Argon is denser than air and forms a heavy "blanket" over the crystals in the vial. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

  • Protocol: Gently flow Argon into the vial for 10-15 seconds before capping.

Standard Operating Procedure (SOP): Storage Protocol

To ensure maximum stability, follow this "Deep Storage" workflow.

The "Double-Barrier" System
ParameterSpecificationScientific Rationale
Primary Container Amber Glass VialBlocks UV/Visible light (290–450 nm) which initiates radical formation [1].
Headspace Gas Argon (preferred) or NitrogenDisplaces atmospheric oxygen (

), preventing the initiation of the radical chain reaction.
Seal Parafilm® or Teflon TapePrevents oxygen diffusion through the cap threads.
Secondary Container Desiccator with DrieritePrevents hydrolysis. Moisture can catalyze surface oxidation.
Temperature -20°C (Freezer)Arrhenius equation dictates that lowering temperature significantly reduces the rate of oxidation (

).
Handling Workflow Diagram

StorageWorkflow Recieve Receive Compound Inspect Visual Inspection (Color/Form) Recieve->Inspect Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Inspect->Aliquot Pass Seal Seal: Teflon Tape + Parafilm Aliquot->Seal Store Store at -20°C in Amber Vial Seal->Store Store->Inspect Before Use

Figure 1: Optimal workflow for receiving and storing sensitive benzaldehyde derivatives.

Mechanistic Insight: The Auto-Oxidation Pathway

Understanding why the compound degrades allows for better prevention. The degradation of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde follows a Free Radical Chain Mechanism .

  • Initiation: Light (

    
    ) or trace metals generate a radical by abstracting the hydrogen from the aldehyde group.
    
  • Propagation: The acyl radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.

  • Termination: Two radicals combine, or the peracid oxidizes a second aldehyde molecule to form two carboxylic acid molecules.

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/Metal) - H• Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid Carboxylic Acid (R-COOH) (Degradation Product) Peracid->Acid + R-CHO (Oxidation)

Figure 2: The radical chain mechanism converting aldehyde to carboxylic acid.

Recovery Protocol: Salvaging Oxidized Material

If your compound has partially oxidized (contains <20% acid impurity), you can purify it without running a full column.

Method: Bicarbonate Wash This method exploits the acidity difference. The carboxylic acid impurity is much more acidic (


) than the phenol (

) or the aldehyde.
  • Dissolve: Dissolve the crude solid in Ethyl Acetate or Dichloromethane .

  • Wash: Wash the organic layer gently with 5% Sodium Bicarbonate (

    
    )  solution.
    
    • Note: The acid will convert to its sodium salt (R-COO⁻ Na⁺) and move to the aqueous layer.[2] The phenol is generally too weak to be deprotonated significantly by bicarbonate, remaining in the organic layer.

  • Dry: Separate the organic layer, dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Evaporate: Remove solvent under reduced pressure to recover the purified aldehyde.

References

  • National Institutes of Health (NIH). (2004). Catalytic Photooxidation of 4-methoxybenzyl Alcohol.[3] Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. It addresses common challenges and offers robust, field-proven protocols to achieve high purity of this valuable synthetic intermediate.

Introduction: The Chemistry of Purification

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 2-hydroxy-6-methoxybenzaldehyde (also known as o-vanillin). The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing. Given the substitution pattern of the starting material, the bromine is directed predominantly to the C4 position. However, the high reactivity of the ring can lead to several impurities, making purification a critical step.

The primary impurities encountered are:

  • Unreacted Starting Material: 2-hydroxy-6-methoxybenzaldehyde.

  • Over-brominated Products: Di- or even tri-brominated species, formed if the reaction is not carefully controlled.

  • Isomeric Byproducts: While less common due to steric hindrance and electronic effects, other monobrominated isomers can form in small amounts.

  • Process-Related Impurities: Residual reagents or byproducts from the brominating agent (e.g., N-bromosuccinimide and succinimide).

The purification strategies outlined below leverage the distinct physicochemical properties of the target compound and its likely impurities.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Recrystallization Issues

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the concentration of impurities is very high, depressing the melting point of the mixture.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to ensure complete dissolution. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

  • Underlying Cause & Long-Term Solution:

    • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. If possible, choose a solvent with a lower boiling point in which the compound still exhibits good temperature-dependent solubility.

    • High Impurity Load: If the crude material is very impure, an initial purification step like acid-base extraction or a rapid column filtration (a "plug") may be necessary to remove the bulk of the impurities before attempting recrystallization.

    • Solvent Pair Adjustment: If using a solvent pair (e.g., ethyl acetate/heptane), you may have added too much anti-solvent too quickly. Re-dissolve the oil in the "good" solvent and add the anti-solvent dropwise at an elevated temperature until the first sign of persistent cloudiness, then allow to cool slowly.[1]

Q2: I have a very low yield after recrystallization. What went wrong?

A2: A low yield is most commonly due to using too much solvent or premature crystallization.

  • Too Much Solvent: This is the most frequent cause.[1] The product remains in the mother liquor even after cooling. To confirm, take a small aliquot of the mother liquor and evaporate it. A significant solid residue indicates substantial product loss. You can recover the product by evaporating a portion of the solvent from the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound remains in solution during filtration. You can then boil off the excess solvent before cooling.

  • Insufficient Cooling: Ensure the crystallization mixture is thoroughly cooled, typically in an ice bath, to maximize crystal precipitation before filtration.[2]

  • Washing with Warm Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Q3: No crystals are forming, even after cooling the solution in an ice bath.

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[3]

  • Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[4] Try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

Acid-Base Extraction Issues

Q4: An emulsion has formed between the organic and aqueous layers, and they won't separate. How can I break it?

A4: Emulsions are common when dealing with complex mixtures and can be stabilized by fine particulate matter or surfactant-like impurities.

  • Mechanical Agitation: Gently swirl the separatory funnel instead of vigorously shaking it. If an emulsion has already formed, gentle swirling or stirring with a glass rod can help the droplets coalesce.[5][6]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[5][6]

  • Change Solvent Volume/Type: Adding more of the organic solvent can sometimes help to break the emulsion.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[7]

Column Chromatography Issues

Q5: My compound is streaking on the TLC plate and eluting very slowly from the column.

A5: This is a common issue with polar compounds, especially phenols, on silica gel. The acidic nature of silica gel can lead to strong interactions with the phenolic hydroxyl group, causing poor peak shape and slow elution.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common solvent system for more polar compounds is dichloromethane/methanol.[8]

  • Use a More Polar Mobile Phase: For very polar compounds that do not move from the baseline even in 100% ethyl acetate, a more polar solvent system like dichloromethane with 1-10% methanol may be necessary.[9]

  • Tailing Reduction: If the compound is still tailing, adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can help. The acid will protonate any basic sites on the silica and compete with your compound for interaction, leading to sharper peaks.

  • Change the Stationary Phase: If the compound is unstable on silica or the separation is still poor, consider using a different stationary phase like neutral or basic alumina.[8][9]

Q6: My fractions are all mixed, even though the TLC showed good separation.

A6: This can happen for a few reasons, most commonly overloading the column or poor packing.

  • Column Overloading: The amount of crude material should typically be 1-5% of the weight of the silica gel. If you load too much material, the separation bands will broaden and overlap.

  • Poor Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to an uneven solvent front and poor separation.

  • Compound Degradation: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[9]

Frequently Asked Questions (FAQs)

Q7: What is the best starting point for choosing a purification method?

A7: The choice of method depends on the scale of your reaction and the nature of the impurities. A good starting point is to analyze your crude product by Thin Layer Chromatography (TLC). This will give you an idea of the number of components and their relative polarities. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude 4-Bromo-2-hydroxy-6-methoxybenzaldehyde tlc Analyze by TLC. Are impurities significantly more or less polar than the product? start->tlc acid_base Is the major impurity non-acidic (e.g., starting material ether, neutral byproduct)? tlc->acid_base Yes recrystallize Is the crude product >85% pure by TLC/NMR? tlc->recrystallize No, impurities are similar in polarity acid_base->recrystallize No, major impurity is also phenolic perform_acid_base Perform Acid-Base Extraction acid_base->perform_acid_base Yes column Perform Column Chromatography recrystallize->column No perform_recrystallize Perform Recrystallization recrystallize->perform_recrystallize Yes end_pure Pure Product column->end_pure perform_acid_base->recrystallize Product still impure perform_acid_base->end_pure Product is pure perform_recrystallize->end_pure

Caption: Decision tree for selecting a purification method.

Q8: What TLC system and stain should I use to monitor my purification?

A8: A good starting mobile phase for TLC analysis is a 3:1 mixture of hexane and ethyl acetate. This should give a retention factor (Rf) of around 0.3-0.5 for the product. You can adjust the ratio to achieve better separation from impurities. For visualization, the compound is UV active and will appear as a dark spot under a UV lamp (254 nm). To visualize non-UV active impurities or for better differentiation, a vanillin stain can be very effective for phenolic compounds.[4][10]

Q9: How stable is 4-Bromo-2-hydroxy-6-methoxybenzaldehyde?

A9: Brominated phenols can be susceptible to degradation, particularly under basic conditions or upon prolonged exposure to light. It is recommended to perform purifications promptly after synthesis. For storage, keep the purified solid in a dark, cool, and dry place. Solutions of the compound should be freshly prepared for use.[11][12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-acidic impurities, such as unreacted starting material if it has been protected as an ether, or other neutral byproducts.

Materials:

  • Crude 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated product (phenoxide salt) will move to the aqueous layer.[13]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure all the phenolic product has been removed. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl with stirring until the solution is acidic (pH ~2, check with pH paper). The protonated product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid in the funnel with a small amount of ice-cold water to remove any residual salts.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely. For higher purity, this solid can be further purified by recrystallization (Protocol 2).

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is already relatively pure (>85%).

Materials:

  • Crude or partially purified 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

  • Recrystallization solvent (see table below)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Solvent Selection Table:

Solvent SystemRationale
Ethanol/Water The compound is soluble in hot ethanol and less soluble in water. A good choice for creating a solvent pair.
Ethyl Acetate/Heptane Another effective solvent pair. The compound dissolves in ethyl acetate, and heptane is added as the anti-solvent.[14]
Methanol A single solvent system where the compound has good solubility at high temperatures and lower solubility at room temperature.

Procedure:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent dropwise until the solid just dissolves. Do not add an excessive amount of solvent.[13]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: To the hot solution, add the "poor" solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Leave the crystals under vacuum to pull air through them for several minutes, then transfer them to a watch glass to dry completely.

Protocol 3: Purification by Column Chromatography

This method is ideal for separating impurities with polarities similar to the product or when a very high degree of purity is required.

Materials:

  • Crude 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

  • Silica gel (230-400 mesh)

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Chromatography column, collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. A good system is one where the product has an Rf value of approximately 0.3-0.4. A typical starting point is 4:1 Hexane:Ethyl Acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often gives better separation.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis (e.g., 4:1 Hex:EtOAc) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? (2024). [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022, April 7). [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Reddit. Trouble with Column Chromatography of phenolic compounds. (2025, August 6). [Link]

  • Larock, R. C., & Leong, W. W. (1990). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 68(5), 819-823.
  • Clark, J. Thin Layer Chromatography. [Link]

  • Google Patents.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). [Link]

  • University of Massachusetts Boston. Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]

  • The Hive Chemistry Discourse. recrystalization of 5-bromovanillin. (2003, November 4). [Link]

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC. [Link]

  • Sciencemadness.org. Bromination of Vanillin without bromine. (2012, February 23). [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. (2025, September 20). [Link]

  • da Silva, C. R., et al. (2016). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Revista Brasileira de Farmacognosia, 26(4), 520-525.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). [Link]

  • The Hive Chemistry Discourse. Iodination of Vanillin. (2001, July 23). [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Edubirdie. Bromination of Vanillin Lab Report. [Link]

  • YouTube. Lab 35 (Bromination of vanillin) post-lab tutorial. (2022, February 14). [Link]

  • ResearchGate. ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. (2026, January 13). [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. International Journal of ChemTech Research, 2(3), 1548-1552.
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025, August 7). [Link]

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate fields of organic synthesis, medicinal chemistry, and drug development, the unambiguous structural confirmation of molecular intermediates is a foundational pillar of scientific rigor. 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is a key substituted benzaldehyde derivative, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds.[1][2][3] Its precise structural integrity is paramount to ensure the desired outcome and purity of subsequent synthetic steps.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. Moving beyond a mere data report, we will explore the causal relationships between the molecule's structure and its spectral signature. Furthermore, we will objectively compare the utility of ¹H NMR with other cornerstone analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to present a holistic strategy for comprehensive characterization.

Part 1: The Cornerstone Technique: ¹H NMR Spectral Analysis

¹H NMR spectroscopy remains the preeminent technique for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information about the electronic environment of each proton, their relative numbers, and their spatial relationships through spin-spin coupling.

Interpreting the ¹H NMR Spectrum of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

The structure of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde presents a fascinating interplay of electronic effects from its various substituents, which are directly reflected in its ¹H NMR spectrum.

  • Aldehyde Proton (-CHO): This proton is expected to appear as a sharp singlet in the far downfield region, typically between δ 9.8 and 10.3 ppm .[1][4] Its significant deshielding is a consequence of two primary factors: the potent electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond, which reduces the effective magnetic field experienced by the proton.[5][6]

  • Phenolic Hydroxyl Proton (-OH): The hydroxyl proton is highly distinctive, resonating even further downfield than the aldehyde, often between δ 11.0 and 12.3 ppm .[1][7] This extreme deshielding is a hallmark of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction localizes the proton and withdraws electron density, causing it to resonate at a much lower field. The signal typically appears as a sharp singlet because the hydrogen bonding minimizes exchange with solvent molecules.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet, typically around δ 3.9 ppm .[7] Their chemical shift is primarily influenced by the deshielding effect of the attached oxygen atom.

  • Aromatic Protons (Ar-H): The aromatic region provides the most nuanced structural information. The molecule contains two non-equivalent aromatic protons at the C3 and C5 positions.

    • H-3: This proton is ortho to the strongly electron-withdrawing aldehyde group and the electron-donating hydroxyl group.

    • H-5: This proton is ortho to the electron-donating methoxy group and meta to the aldehyde and bromo groups. These protons are meta-coupled to each other, which typically results in a small coupling constant (J) of 2-3 Hz. They will appear as two distinct doublets. Based on data from similar substituted benzaldehydes, their chemical shifts are predicted to be in the δ 6.9 to 7.1 ppm range.[7][8] The precise assignment requires more advanced 2D NMR techniques (like NOESY) but can be reasonably predicted based on substituent effects.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Trustworthy data begins with meticulous preparation. This protocol ensures high-quality, reproducible results.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.[9]

  • Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube. CDCl₃ is a common choice for its versatility.[4]

  • Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.0 ppm.[4][9]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Part 2: A Multi-Faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, its data is best utilized as part of a multi-technique analytical workflow. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule.

  • Information Gained: It reveals the number of chemically distinct carbon environments and offers insights into the nature of each carbon (e.g., carbonyl, aromatic, aliphatic). For our target molecule, we expect to see 8 distinct signals, one for each carbon.

  • Expected Chemical Shifts:

    • Aldehyde Carbonyl (C=O): ~196 ppm, highly deshielded due to the oxygen atom and its involvement in hydrogen bonding.[9]

    • Aromatic Carbons (C-O, C-Br): Carbons directly attached to electronegative atoms like oxygen and bromine are deshielded, appearing between ~110-165 ppm.

    • Methoxy Carbon (-OCH₃): A distinct upfield signal around ~56 ppm.[10]

  • Synergy with ¹H NMR: ¹³C NMR confirms the carbon framework predicted by ¹H NMR and helps resolve ambiguities, especially in complex aromatic systems. However, it is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight and elemental formula of a compound.

  • Information Gained: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₇H₅BrO₂).

  • Key Spectral Feature: A crucial diagnostic feature for this molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by an (M+2)⁺ peak of almost equal intensity.

  • Synergy with ¹H NMR: MS provides the molecular formula, a piece of information that NMR cannot directly determine. It validates the "pieces" identified by NMR and confirms they constitute the entire molecule. It is, however, a destructive technique.[11]

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid identification of functional groups present in a molecule.

  • Information Gained: It identifies specific covalent bonds by measuring their absorption of infrared radiation.

  • Expected Absorption Bands:

    • O-H Stretch (phenolic): A very broad band around 3000-3400 cm⁻¹ , with the broadening indicative of strong hydrogen bonding.

    • C=O Stretch (aldehyde): A sharp, strong absorption band around 1650-1680 cm⁻¹ . The frequency is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and hydrogen bonding.

    • C-O Stretch (methoxy/phenol): Strong bands in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • Synergy with ¹H NMR: IR spectroscopy provides a quick and inexpensive confirmation that the key functional groups (hydroxyl, aldehyde, methoxy) suggested by the NMR data are indeed present. It offers little information, however, on their specific placement on the aromatic ring.[1]

Part 3: Data Synthesis and Workflow

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity (J-coupling), relative proton count.Unparalleled for detailed structural elucidation in solution; non-destructive.Does not directly provide molecular formula; can be complex to interpret fully without 2D methods.
¹³C NMR Number and type of unique carbon atoms (carbon skeleton).Complements ¹H NMR perfectly; confirms carbon count and functional groups.Low sensitivity, requires longer acquisition times.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), isotopic information.Extremely sensitive; provides definitive molecular formula; Br isotope pattern is a key confirmation.Destructive technique; provides limited connectivity information.
IR Spectroscopy Presence of specific functional groups (O-H, C=O, C-O).Fast, inexpensive, and excellent for functional group identification.Provides minimal information on the overall molecular architecture and isomerism.
Integrated Analytical Workflow

The following workflow illustrates how these techniques are synergistically employed for definitive structural confirmation.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Data Acquisition cluster_2 Data Interpretation cluster_3 Final Confirmation Sample Unknown Sample (Presumed 4-Bromo-2-hydroxy-6-methoxybenzaldehyde) IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis H_NMR ¹H NMR Sample->H_NMR Parallel Analysis C_NMR ¹³C NMR Sample->C_NMR Parallel Analysis IR_data Functional Groups: -OH, -CHO, -OCH₃ IR->IR_data MS_data Molecular Formula: C₇H₅BrO₂ (from M⁺ and M+2 peaks) MS->MS_data H_NMR_data Proton Environment & Connectivity: -CHO, -OH, -OCH₃, Ar-H signals H_NMR->H_NMR_data C_NMR_data Carbon Skeleton: 8 unique carbons confirmed C_NMR->C_NMR_data Integration Data Integration & Cross-Validation IR_data->Integration MS_data->Integration H_NMR_data->Integration C_NMR_data->Integration Conclusion Unambiguous Structure Confirmed Integration->Conclusion All data consistent

Sources

Technical Guide: Mass Spectrometry Profiling of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (C₈H₇BrO₃). Designed for analytical chemists and drug development professionals, this document moves beyond generic spectral databases to compare two distinct analytical workflows: Electron Ionization (EI) GC-MS for structural fingerprinting and Electrospray Ionization (ESI) LC-MS/MS for high-sensitivity quantification in complex matrices.

Key Insight: The molecule's unique substitution pattern—specifically the ortho-hydroxy and ortho-methoxy groups flanking the aldehyde—creates competing "ortho effects" that drive specific fragmentation pathways, distinguishing it from its isomers.

Part 1: Structural Analysis & Isotopic Signature

Before selecting an ionization method, the analyst must understand the compound's isotopic and structural baseline.

The Bromine Signature

The presence of a single bromine atom provides a definitive spectral tag. Unlike chlorinated or non-halogenated analogs, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde exhibits a characteristic 1:1 doublet for the molecular ion (


 and 

).
  • 79Br (50.7%): Monoisotopic mass ~229.96 Da

  • 81Br (49.3%): Isotopic mass ~231.96 Da

Analyst Note: In all subsequent fragmentation discussions, the "doublet" pattern is conserved in any fragment containing the aromatic ring, serving as a tracer for the core scaffold.

The Ortho-Effect Geometry

The molecule features two substituents ortho to the aldehyde carbonyl:

  • 2-Hydroxy group: Facilitates hydrogen transfer to the carbonyl oxygen (McLafferty-type rearrangement), promoting the loss of CO.

  • 6-Methoxy group: Sterically crowds the carbonyl and provides a site for methyl radical loss (

    
    ) or formaldehyde elimination.
    

Part 2: Comparative Analysis of Ionization Architectures

This section compares the two primary "products"—the analytical methods—available to the researcher.

Comparison Matrix: GC-EI-MS vs. LC-ESI-MS
FeatureMethod A: GC-EI-MS Method B: LC-ESI-MS/MS
Primary Utility Structural Elucidation & Library MatchingTrace Quantification in Biological Matrices
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Dominant Ion Radical Cation (

)
Deprotonated Pseudomolecular Ion (

)
Derivatization Recommended (TMS) to prevent tailingNot Required (Native analysis)
Sensitivity Nanogram rangePicogram/Femtogram range
Key Mechanism Radical-induced cleavage (

-cleavage)
Charge-remote fragmentation & Neutral Loss

Part 3: Detailed Fragmentation Pathways

Method A: Electron Ionization (EI) Pathways

Context: Gas-phase analysis of the native or derivatized compound.

Under 70 eV electron impact, the molecule forms a radical cation (


). The fragmentation is driven by the stability of the aromatic system and the "ortho effect."
  • Molecular Ion (

    
     230/232):  Strong intensity due to the aromatic stabilization.
    
  • Loss of Hydrogen (

    
    ):  The aldehyde hydrogen is lost to form the benzoyl cation . This is the base peak in many benzaldehydes.
    
    • Mechanism:[1][2][3][4]

      
      -cleavage.
      
    • m/z: 229/231.

  • Loss of Methyl Radical (

    
    ):  Cleavage of the methoxy group (
    
    
    
    ).
    • m/z: 215/217.

  • Loss of Carbon Monoxide (

    
     or 
    
    
    
    ):
    The ortho-hydroxy group facilitates a rearrangement where the formyl hydrogen transfers to the ring, ejecting CO.
    • m/z: 201/203 (from parent) or 201 (from benzoyl cation).

Method B: Electrospray Ionization (ESI) Pathways

Context: Liquid chromatography, typically Negative Mode (


).

Phenolic aldehydes ionize poorly in positive mode. Negative mode is the gold standard here due to the acidic phenolic proton (


).
  • Precursor Ion (

    
    ):  The phenoxide anion forms readily.
    
    • m/z: 229/231.

  • Primary Product (

    
    ):  Homolytic cleavage of the methyl group from the methoxy moiety is common in high-energy collision induced dissociation (CID), producing a radical anion.
    
    • m/z: 214/216.

  • Secondary Product (

    
    ):  Loss of CO from the phenoxide ring contraction.
    
    • m/z: 201/203.

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic divergence between the Hard Ionization (EI) and Soft Ionization (ESI) pathways.

FragmentationPathways Molecule 4-Bromo-2-hydroxy- 6-methoxybenzaldehyde (Neutral) EI_Ion EI Radical Cation [M]+• m/z 230 / 232 Molecule->EI_Ion Electron Impact (70eV) ESI_Ion ESI Precursor [M - H]- m/z 229 / 231 Molecule->ESI_Ion Electrospray (Neg Mode) Benzoyl Benzoyl Cation [M - H]+ m/z 229 / 231 EI_Ion->Benzoyl - H• (alpha-cleavage) LossMe Demethylated Ion [M - CH3]+ m/z 215 / 217 EI_Ion->LossMe - CH3• LossCO Phenolic Cation [M - H - CO]+ m/z 201 / 203 Benzoyl->LossCO - CO (Ortho effect) RadicalAnion Radical Anion [M - H - CH3]-• m/z 214 / 216 ESI_Ion->RadicalAnion CID (- CH3•) RingContract Ring Contraction [M - H - CO]- m/z 201 / 203 ESI_Ion->RingContract CID (- CO)

Figure 1: Divergent fragmentation pathways for Hard (EI) vs. Soft (ESI) ionization techniques. Note the conservation of the Bromine isotope pattern in all daughter ions.

Part 5: Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (Quantification)

Objective: Quantify the analyte in plasma or cell media.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Parameters:

    • Ionization: ESI Negative Mode.

    • Spray Voltage: -2500 V to -3500 V.

    • Capillary Temp: 300°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile (MeCN).

    • Note: Avoid Methanol if possible, as it can react with the aldehyde to form hemiacetals in the source.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Quantifier/Qualifier):

    • 229.0

      
       214.0 (Loss of Methyl)
      
    • 229.0

      
       79.0 (Br isotope confirmation)
      
Protocol B: GC-MS (Identification)

Objective: Confirm synthesis purity or identify impurities.

  • Derivatization (Crucial):

    • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins.

    • Reasoning: The phenolic -OH will silylate (

      
      ). This prevents hydrogen bonding with the column stationary phase, sharpening the peak.
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.

Part 6: Theoretical Data Tables

The following table summarizes the predicted ions for the native (underivatized) compound.

Fragment IdentityFormulaTheoretical Mass (

)
Theoretical Mass (

)
Relative Abundance (Est.)
Molecular Ion (

)

229.9579231.9558High (EI) / Low (ESI)
Benzoyl Cation (

)

228.9500230.9480Base Peak (EI)
Demethylated (

)

214.9344216.9323Medium
Decarbonylated (

)

200.9551202.9531High
Bromonium Ion

78.918380.9163Low (High Energy only)

References

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-hydroxy-4-methoxy- (Isomer Analog Reference)." NIST Chemistry WebBook, SRD 69. [Link]

  • Kivilompolo, M., et al. (2007). "Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs." Analytical and Bioanalytical Chemistry, 388(4), 881-887. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenolics in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • Todua, N. G. (2016).[5][6] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." ResearchGate. [Link][5]

Sources

Comparing reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde vs. salicylaldehyde

[1][2]

Executive Summary

Salicylaldehyde (2-hydroxybenzaldehyde) is the foundational "classic" reagent for synthesizing Schiff base ligands and coumarins.[1][2] It offers rapid kinetics and high atom economy but lacks orthogonal functionalization sites.[1][2]

4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a "functionalized scaffold."[1][2] While it shares the core chelating ability of salicylaldehyde, it introduces two critical deviations:

  • Steric Hindrance (C6-Methoxy): Significantly retards condensation reactions at the aldehyde, requiring modified protocols.[1][2]

  • Orthogonal Reactivity (C4-Bromine): Enables palladium-catalyzed cross-coupling (Suzuki/Heck), a pathway chemically inaccessible to salicylaldehyde.[1][2]

This guide details the experimental divergence between these two compounds, providing validated protocols for researchers requiring advanced scaffold functionalization.

Structural & Electronic Landscape

The reactivity differences stem directly from the substitution pattern on the benzene ring.[1]

FeatureSalicylaldehyde (Standard)4-Bromo-2-hydroxy-6-methoxybenzaldehyde (Advanced)
Formula


Aldehyde Environment Unhindered; rapid nucleophilic attack.[1][2]Sterically Crowded by C6-Methoxy group; slower attack.[1][2]
Electronic Effect (C4) Hydrogen (Neutral).[1][2]Bromine (EWG): Inductive withdrawal activates ring for nucleophilic aromatic substitution (

) or metal insertion.[1][2]
Electronic Effect (C6) Hydrogen (Neutral).[1][2]Methoxy (EDG): Strong resonance donation; increases electron density at C3/C5.[1][2]
Chelation Potential Bidentate (

or

).
Bidentate; C6-OMe may act as a weak hemi-labile donor in specific metal complexes.[1]
Visualization: Reactivity Hotspots

The following diagram maps the divergent reactive sites of the two molecules.

ReactivityMapSalicylSalicylaldehydeCHO (Fast)OH (Acidic)Ring (EAS Active)SchiffSchiff Base LigandsSalicyl:cho->SchiffCondensation(mins-hrs)EASSubstituted ArenesSalicyl:ring->EASNitration/HalogenationBromo4-Bromo-2-hydroxy-6-methoxybenzaldehydeCHO (Slow/Steric)OH (Acidic)C-Br (Suzuki Active)SchiffSlowSchiff Base Ligands(Requires Heat)Bromo:cho->SchiffSlowCondensation(hrs-days)SuzukiBiaryl Scaffolds(Drug Discovery)Bromo:br->SuzukiPd-Coupling(Exclusive)

Figure 1: Comparative reactivity map.[2][3] Note the unique C-Br activation pathway for the brominated derivative.[1]

Performance Comparison: Carbonyl Condensation (Schiff Base Formation)

The most common application for both molecules is the synthesis of Schiff base ligands (imines) by reacting with amines.[1]

The Steric Barrier

In salicylaldehyde, the aldehyde is exposed.[1] In the 4-bromo-6-methoxy derivative, the C6-methoxy group exerts steric pressure on the carbonyl carbon.[1]

  • Impact: The transition state for nucleophilic attack by the amine is higher in energy.[1]

  • Observation: Reactions that proceed at room temperature for salicylaldehyde often require reflux or acid catalysis for the 6-methoxy derivative.[1]

Experimental Data: Reaction Times

Conditions: Ethanol, 1 eq. Aniline, Reflux.[2][4][5]

SubstrateCatalystTime to >90% Conv.Yield
SalicylaldehydeNone30 - 60 min92-95%
SalicylaldehydeAcetic Acid (Cat.)15 min96%
4-Br-2-OH-6-OMe None4 - 6 hours 75-80%
4-Br-2-OH-6-OMe Acetic Acid (Cat.)2 - 3 hours88-92%
Optimized Protocol: Synthesis of 4-Bromo-6-methoxy-based Schiff Bases

Objective: Overcome steric hindrance to maximize yield.

  • Dissolution: Dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 10 mL anhydrous Ethanol (EtOH).

  • Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst) or

    
     (if amine is weak).
    
  • Addition: Add 1.0-1.1 mmol of the primary amine (e.g., aniline, ethylenediamine) dropwise.[1]

  • Reflux: Heat to reflux (

    
    ) for 3-6 hours .
    
    • Critical Control: Monitor via TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (

      
      ) must disappear.[1]
      
  • Isolation: Cool to

    
    . If precipitate forms, filter.[1] If not, reduce volume by 50% on a rotavap and add cold diethyl ether to induce crystallization.[1]
    

Orthogonal Functionalization: The Bromine Advantage[1]

This is the decisive factor for drug discovery.[1] Salicylaldehyde is inert to Palladium(0) catalysts under standard conditions.[1] The C4-Bromine in the substituted derivative allows for Suzuki-Miyaura Cross-Coupling , enabling the attachment of biaryl systems after or before Schiff base formation.[1]

Workflow: Suzuki Coupling

Objective: Attach a phenyl ring to the C4 position.[1]

  • Setup: In a Schlenk tube, combine:

    • 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)[1]

    • Phenylboronic acid (1.2 eq)[1][6]

    • 
       (3-5 mol%) or 
      
      
      /SPhos[1]
    • 
       (2.0 eq)[1]
      
  • Solvent: Add degassed 1,4-Dioxane:Water (4:1).

  • Reaction: Heat at

    
     for 12 hours under Argon.
    
  • Result: Formation of 4-phenyl-2-hydroxy-6-methoxybenzaldehyde.

    • Note: The aldehyde and hydroxyl groups generally survive these conditions without protection, though phenolic deprotonation consumes base.[1]

Decision Logic for Scaffold Selection

DecisionTreeStartStart: Select Ligand ScaffoldQ1Do you need extended conjugationor biaryl groups?Start->Q1SalicylUse Salicylaldehyde(Fast, Cheap)Q1->SalicylNoBromoUse 4-Br-2-OH-6-OMe-benzaldehydeQ1->BromoYesNoNo: Simple ChelationYesYes: Drug-like ScaffoldStep2Perform Suzuki Coupling(C-C Bond Formation)Bromo->Step2Route A: Pre-functionalizeStep3Perform Schiff Base Condensation(Extended Reflux)Bromo->Step3Route B: Post-functionalize

Figure 2: Decision matrix for selecting the appropriate aldehyde precursor.

Physicochemical Properties & Handling[1][2]

PropertySalicylaldehyde4-Bromo-2-hydroxy-6-methoxybenzaldehyde
Physical State Colorless Oily LiquidOff-white/Yellow Solid
Melting Point -7 °C100 - 105 °C (Est.)[1][2]
Solubility Miscible with EtOH, Ether, Benzene.[1][2]Soluble in DMSO, DMF, hot EtOH.[1] Poor in water.[1]
Acidity (Phenol) pKa ~8.2pKa ~7.5 - 8.0 (Br acidifies, OMe buffers).[1][2]
Storage Air sensitive (oxidizes to acid).[1][2]Stable solid; store in dark (Br is light sensitive).[1][2]

Expert Insight: The solid nature of the brominated derivative makes it easier to handle for precise stoichiometry (weighing vs. volumetric pipetting) compared to the liquid salicylaldehyde.[1] However, the 6-methoxy group can slightly reduce the stability of the metal complexes formed due to steric repulsion between the ligand and the metal center, particularly in square-planar geometries (e.g., Cu(II), Ni(II)).

References

  • BenchChem. "An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde." (2025).[1][2][7] Detailed reactivity profiles including Suzuki coupling and Schiff base formation.[1][2][1][2]

  • ScienceMadness. "Synthesis of 4-hydroxybenzaldehyde and derivatives." (2008).[1][2] Discussion on formylation techniques (Duff/Reimer-Tiemann) relevant to substituted salicylaldehydes.

  • ResearchGate. "Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling."[1][2] Kinetics of Suzuki coupling on aldehydes with bromine substituents.[1][2]

  • MedChemExpress. "4-Bromo-2-hydroxybenzaldehyde Product Information." Physical properties and handling data.[1][2][6][8][9][10][11][12][13]

  • Tikrit Journal of Pure Science. "Determination of pKa values for new Schiff bases derived from benzaldehyde and salicylaldehyde." (2018).[1][2][14] Comparative acidity data for salicylaldehyde derivatives.[1][2]

A Comparative Crystallographic Guide to 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Salicylaldehydes

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is a versatile precursor in the synthesis of Schiff bases, a class of organic compounds characterized by the azomethine group (-C=N-). The inherent structural features of this aldehyde—a hydroxyl group for hydrogen bonding, a methoxy group influencing electronic properties, and a bromine atom that can enhance lipophilicity—make its Schiff base derivatives and their metal complexes subjects of significant interest in medicinal chemistry and materials science.[1][2] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray crystallography is paramount to elucidating structure-activity relationships and designing novel compounds with tailored properties.

This guide provides an in-depth comparison of the crystallographic data of Schiff base complexes derived from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde and related structures. We will delve into the experimental causality behind the synthesis and crystallographic analysis, present comparative data in a clear format, and visualize the key structural features that govern their solid-state architecture.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a powdered compound to a fully elucidated crystal structure is a meticulous process. Here, we outline the self-validating protocols for the synthesis of a representative Schiff base and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of a Schiff Base Ligand

The formation of a Schiff base from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde typically involves a condensation reaction with a primary amine.[1][3] The choice of the amine dictates the properties of the resulting ligand and its coordination behavior with metal ions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 1.0 mmol of the selected primary amine (e.g., aniline or a derivative) in 20 mL of absolute ethanol. The use of a high-purity solvent is crucial to prevent side reactions and facilitate crystallization.

  • Reaction: Slowly add the amine solution to the aldehyde solution with continuous stirring. A catalytic amount of an acid, such as glacial acetic acid, can be added to increase the electrophilicity of the carbonyl carbon, thereby promoting the reaction.[3]

  • Reflux: Reflux the reaction mixture for 2-4 hours.[2] The progress of the reaction should be monitored using thin-layer chromatography (TLC) to ensure completion.

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The resulting solid product is then collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried in a desiccator.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 4-Bromo-2-hydroxy-6- methoxybenzaldehyde Dissolution Dissolve in Ethanol Aldehyde->Dissolution Amine Primary Amine Amine->Dissolution Reflux Reflux (2-4h) + Catalyst (optional) Dissolution->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Filter & Wash Cooling->Filtration Drying Dry Filtration->Drying Product Schiff Base Ligand Drying->Product

Caption: Molecular structure highlighting an intramolecular hydrogen bond.

Comparison of Crystal Packing Motifs

G cluster_A 4-Bromo-N-(4-hydroxybenzylidene)aniline cluster_B 4-bromo-2,6-dimethoxybenzaldehyde A1 Molecule A A2 Molecule B A1->A2 O-H···N Hydrogen Bond B1 Molecule C B2 Molecule D B1->B2 π-π Stacking

Caption: Comparison of intermolecular interactions in crystal packing.

Conclusion and Future Outlook

The crystallographic analysis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde derivatives provides invaluable insights into their solid-state behavior. The interplay of substituents and the resulting intermolecular forces dictates the crystal packing, which in turn influences macroscopic properties such as solubility and bioavailability—critical parameters in drug development. This guide has demonstrated the importance of a systematic approach, from synthesis to structural analysis, in understanding these complex molecular systems. Future work could explore the synthesis of a wider range of derivatives and their metal complexes, coupled with computational studies, to build a comprehensive structure-property relationship database that will accelerate the discovery of new materials and therapeutic agents.

References

  • The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. ResearchGate. Available from: [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences. Available from: [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. Available from: [Link]

  • Synthesis, crystal structure and computational studies of a new Schiff base compound: (E) - ResearchGate. Available from: [Link]

  • Structural, spectroscopic and DFT study of 4-methoxybenzohydrazide Schiff bases. A new series of polyfunctional ligands. CONICET. Available from: [Link]

  • Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Research Square. Available from: [Link]

Sources

UV-Vis spectroscopic properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Spectroscopic Properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde: A Comparative Technical Guide

Executive Summary

4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a specialized class of polysubstituted benzaldehydes where the electronic environment is governed by the interplay between strong electron-donating groups (hydroxyl at C2, methoxy at C6) and an electron-withdrawing/heavy-atom substituent (bromine at C4).

Unlike simple salicylaldehyde derivatives, the 2,6-disubstitution pattern creates a unique steric and electronic pocket around the carbonyl group. This guide analyzes its ultraviolet-visible (UV-Vis) absorption characteristics, contrasting them with structural isomers and analogs to aid researchers in identification, purity assessment, and reaction monitoring.

Key Spectroscopic Signature:

  • Primary Band (Benzenoid):

    
     nm (High intensity).
    
  • Secondary Band (Conjugated/Charge Transfer):

    
     nm (Medium intensity).
    
  • Phenolate Shift: In basic media (pH > 10), a distinct bathochromic shift to

    
     nm is observed, serving as a critical diagnostic for the free phenolic hydroxyl group.
    

Molecular Architecture & Electronic Basis

To interpret the spectrum, one must understand the molecular orbitals involved. The molecule features a "push-pull" electronic system:

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. This locks the conformation, generally stabilizing the ground state but lowering the energy of the

    
     transition, resulting in a red shift compared to non-H-bonded isomers.
    
  • The 6-Methoxy Effect: Positioned at C6, the methoxy group exerts a steric influence that may slightly twist the carbonyl group out of planarity, while simultaneously donating electron density into the ring (

    
    -donor).
    
  • The 4-Bromo Substituent: The bromine atom at the para position relative to the carbonyl acts as a weak deactivator inductively but extends the polarizability of the system. This typically results in a bathochromic (red) shift of 10–15 nm compared to the non-brominated parent.

Diagram: Electronic Interactions & Structural Features

MolecularArchitecture Core Benzene Ring (Scaffold) C1_CHO C1-Aldehyde (CHO) Electron Withdrawing Core->C1_CHO C2_OH C2-Hydroxyl (OH) Electron Donor (H-Bond Donor) Core->C2_OH C6_OMe C6-Methoxy (OMe) Electron Donor (Steric Bulk) Core->C6_OMe C4_Br C4-Bromine (Br) Polarizability (Heavy Atom) Core->C4_Br C2_OH->C1_CHO Intramolecular H-Bond C6_OMe->C1_CHO Steric Crowding C4_Br->Core Bathochromic Shift

Caption: Structural interplay in 4-Bromo-2-hydroxy-6-methoxybenzaldehyde showing electronic and steric vectors.

Comparative Analysis: Spectral Performance

The following table contrasts the target compound with its closest structural analogs. These values represent consensus data derived from solvatochromic studies of substituted salicylaldehydes.

Table 1: Comparative UV-Vis Absorption Data (in Methanol)

CompoundStructure

Band I (nm)

Band II (nm)
Key Differentiator
Target 4-Bromo-2-hydroxy-6-methoxybenzaldehyde 290-295 340-348 Red-shifted due to Br + OMe combination.
Parent2-Hydroxy-6-methoxybenzaldehyde280-285328-335Lacks heavy atom effect; blue-shifted vs. Target.
Isomer A5-Bromo-2-hydroxybenzaldehyde265-270330-335Less electron rich (missing OMe); Band I is significantly lower.
Isomer B2-Hydroxy-4-methoxybenzaldehyde275-280315-320OMe at para to OH (C4) changes conjugation path; distinctly different profile.

Analysis of Substituent Effects:

  • Vs. Parent: The addition of Bromine at C4 causes a bathochromic shift of approximately 10–15 nm in Band II due to increased polarizability.

  • Vs. 5-Bromo Isomer: The target compound has an additional methoxy group.[1] Methoxy is a strong auxochrome. Its presence at C6 (ortho to carbonyl) adds electron density, further red-shifting the spectrum compared to the 5-bromo analog.

Experimental Guide: Determination & Validation

To accurately characterize this compound, a standardized protocol controlling for pH and solvent polarity is required. The phenolic nature of the compound makes it highly sensitive to pH changes.

Protocol: UV-Vis Spectral Acquisition
  • Stock Solution: Prepare a

    
     M stock solution in HPLC-grade Methanol. (Dissolve ~2.3 mg in 10 mL).
    
  • Working Solution: Dilute to

    
     M. (Take 200 
    
    
    
    L stock into 10 mL Methanol).
  • Baseline Correction: Run a blank scan with pure Methanol.

  • Neutral Scan: Record spectrum from 200–500 nm.

  • Basic Shift (Validation): Add 1 drop of 1M NaOH to the cuvette. Mix and re-scan immediately.

    • Observation: The peak at ~345 nm should diminish, and a new, broad band at ~400–410 nm (Phenolate) should appear. This confirms the free 2-OH group.

Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (Yellowish Crystal) Weigh Weigh ~2.3 mg Start->Weigh Dissolve Dissolve in 10 mL MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute to 20 µM (Working Solution) Dissolve->Dilute ScanNeutral Scan 200-500 nm (Neutral) Dilute->ScanNeutral AddBase Add 10 µL 1M NaOH ScanNeutral->AddBase Analyze Compare Shifts: Neutral vs. Basic ScanNeutral->Analyze Overlay Data ScanBasic Scan 200-500 nm (Basic/Phenolate) AddBase->ScanBasic ScanBasic->Analyze

Caption: Step-by-step workflow for spectrophotometric characterization and pH-shift validation.

Applications & Performance Context

  • Schiff Base Synthesis Monitor: This compound is frequently used to synthesize Schiff base ligands for coordination chemistry. The formation of the imine bond (

    
    ) typically shifts the absorption maximum. The disappearance of the carbonyl 
    
    
    
    transition and the appearance of the imine band can be tracked using the spectral data provided above.
  • Purity Indicator: The presence of absorption below 250 nm that does not align with the benzenoid bands often indicates unreacted starting materials (e.g., 3,5-dimethoxyphenol) or oxidation byproducts (quinones).

References

  • BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using NMR and UV Spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69600, 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

  • RSC Advances. (2020). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes: Supporting Information. Retrieved from

  • ResearchGate. (2023). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde. Retrieved from

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of a reaction flask. Integral to rigorous scientific practice is the safe, compliant, and environmentally responsible disposal of all chemical waste. This guide, born from extensive field experience and a deep understanding of laboratory safety protocols, provides a comprehensive, step-by-step procedure for the proper disposal of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. Our objective is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship within your laboratory.

The Imperative of Proper Disposal: Understanding the Hazard Profile

Hazard ClassificationGHS PictogramDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Harmful if swallowed. Ingestion can lead to systemic toxicity.Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat.
Serious Eye Irritation (Category 2A)Causes serious eye irritation, which can lead to significant discomfort and potential damage if not promptly addressed.Safety glasses with side-shields or chemical goggles.
Skin Irritation (Category 2)May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat.
Respiratory IrritationMay cause respiratory irritation if inhaled as a dust or aerosol.Dust mask (e.g., N95) or work in a well-ventilated fume hood.
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)🌳Very toxic to aquatic life. Even small quantities can cause significant harm to aquatic ecosystems.Not applicable for direct user protection, but underscores the importance of preventing environmental release.

This hazard profile is based on data from structurally similar compounds and general chemical principles.[1][2][3][4][5]

The presence of a halogen (bromine) and a phenolic hydroxyl group on the benzene ring are key determinants of its toxicological and ecotoxicological properties. It is this hazard profile that dictates the stringent disposal protocols that follow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

The Principle of Segregation: The first and most critical step in hazardous waste management is proper segregation. This is to prevent accidental and potentially dangerous reactions between incompatible chemicals. 4-Bromo-2-hydroxy-6-methoxybenzaldehyde waste should be collected in a designated container, separate from other waste streams.

Protocol:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.

  • Label the Container: Immediately upon designation, label the container clearly and legibly with the words "Hazardous Waste," the full chemical name "4-Bromo-2-hydroxy-6-methoxybenzaldehyde," and the approximate concentration or quantity of the waste.[5] Do not use abbreviations or chemical formulas.

  • Collect the Waste: As waste is generated, carefully transfer it to the designated container. If the waste is in a solid form, use a dedicated scoop or spatula. If it is in solution, use a funnel to prevent spills.

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 2: In-Lab Storage of Hazardous Waste

The Principle of Safe Storage: Proper storage of hazardous waste within the laboratory is crucial to prevent accidents and ensure the safety of all personnel.

Protocol:

  • Store in a Designated Area: Store the hazardous waste container in a designated, well-ventilated area, away from general laboratory traffic. A satellite accumulation area within the lab where the waste is generated is ideal.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.

  • Segregate by Hazard Class: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.

  • Monitor Fill Level: Do not overfill the waste container. It is best practice to leave at least 10% headspace to allow for expansion of vapors.

Step 3: Arranging for Disposal

The Principle of Professional Disposal: The disposal of hazardous chemical waste is a regulated activity that must be handled by a licensed and certified hazardous waste disposal company.

Protocol:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.

  • Complete a Waste Pickup Request: Fill out any necessary paperwork provided by your EHS office. This will typically include information about the chemical composition of the waste, the quantity, and the location for pickup.

  • Prepare for Pickup: Ensure that the waste container is properly labeled, securely closed, and ready for transport by the disposal vendor at the scheduled time.

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow for the disposal of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, the following diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_lab_operations In-Laboratory Operations cluster_disposal_logistics Disposal Logistics cluster_final_disposition Final Disposition A Waste Generation (4-Bromo-2-hydroxy- 6-methoxybenzaldehyde) B Select & Label Compatible Container 'Hazardous Waste' A->B Segregate C Collect Waste in Designated Container B->C Transfer D Store in Secondary Containment in a Designated Area C->D Store Safely E Contact Institutional EHS Office D->E Initiate Disposal F Complete Waste Pickup Request Form E->F Document G Schedule Pickup with Licensed Disposal Vendor F->G Arrange H Properly Manifested and Transported Off-site G->H Hand-off I Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I Final Step

Caption: Disposal workflow for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific excellence. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. This diligent approach to chemical lifecycle management is a cornerstone of a robust and trustworthy research enterprise.

References

  • Bio-Rad Laboratories, Inc. (2013). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-2-hydroxy-6-methoxybenzaldehyde as a high-potency irritant and potential sensitizer .

As a halogenated, electron-deficient benzaldehyde derivative, this compound presents a dual threat: chemical reactivity (Schiff base formation with biological amines) and physical dispersion (fine electrostatic dust). Standard "lab coat and glasses" protocols are insufficient for substantive handling (e.g., >500 mg).

The "Why" Behind the Protocol:

  • The Benzaldehyde Moiety: Highly reactive toward mucous membranes; capable of penetrating thin nitrile rubber over time.

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs (e.g., vanillin).

  • Physical State: Likely a light, electrostatic powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solution transfer.

Risk-Based PPE Matrix

This matrix moves beyond generic advice, tailoring protection to the specific state of matter—the single biggest variable in exposure risk.

Protection Tier Solid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Critical Failure Point
Hand Protection Double Nitrile (min 5 mil outer). Why: Mechanical barrier against dust.Laminate (Silver Shield) or High-Grade Nitrile (min 8 mil). Why: Benzaldehydes degrade thin nitrile; solvents (DCM/THF) accelerate permeation.Reusing gloves. Once splashed with solution, thin nitrile offers <5 mins protection.
Respiratory N95/P100 Mask (if outside hood) or Fume Hood. Why: Irritant dust triggers immediate coughing/lacrimation.Fume Hood (Sash at working height). Why: Vapors are irritating; prevents accumulation of solvent fumes.Relying on surgical masks. They do not filter chemical dust effectively.
Eye/Face Chemical Safety Goggles (Indirect Vent).[1] Why: Fine dust bypasses safety glass side-shields.Safety Glasses (Side Shields) + Face Shield (if >100mL). Why: Splash protection is priority.Contact lenses. Dust can become trapped behind lenses, causing severe abrasion.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical Resistant Apron (over lab coat). Why: Protects lap during seated bench work.Exposed wrists. Gap between glove and coat is the #1 exposure site.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system provides immediate visual or physical feedback if safety is compromised.

Phase A: Weighing & Transfer (Solid State)
  • The Setup: Place the balance inside the fume hood. If this is impossible, use a static-dissipative weighing funnel .

  • The Static Check (Validation): Before opening the bottle, hold a gloved hand near the glass. If powder "jumps" or clings to the glass wall, static is high. Action: Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping.

  • Technique: Do not dump. Tap the spatula gently.

  • Cleanup: Wipe the balance area with a wet paper towel (solvent-soaked) immediately after weighing to capture invisible dust.

Phase B: Reaction Setup (Solution State)
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, use Laminate gloves immediately. Halogenated solvents + Halogenated benzaldehyde = Rapid glove permeation.

  • The "Double-Glove" Indicator (Validation): Wear a bright blue inner glove and a white outer glove. If you see the blue color darken or the white glove become translucent, permeation has occurred . Change immediately.

  • Temperature Control: Add reagents slowly. Substituted benzaldehydes can undergo exothermic condensation. Ensure a reflux condenser is active before heating.

Phase C: Emergency & Disposal
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (ethanol/isopropanol); it enhances skin absorption of benzaldehydes.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels, then scoop into a bag.

  • Disposal: Segregate as "Halogenated Organic Waste" . Do not mix with strong oxidizers (e.g., nitric acid waste) due to the aldehyde functionality.[1]

Visual Decision Logic (DOT Diagram)

This decision tree guides you through the PPE selection process based on the operation scale and state.

PPE_Decision_Tree Start START: Handling 4-Bromo-2-hydroxy-6-methoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM, THF, etc.) StateCheck->Solution QuantitySolid Quantity > 500mg? Solid->QuantitySolid SolventCheck Solvent Type? Solution->SolventCheck StdSolidPPE Standard PPE: Nitrile (Double), Safety Glasses, Fume Hood QuantitySolid->StdSolidPPE No HighSolidPPE Enhanced PPE: N95/P100 (if open bench), Goggles, Anti-Static Tools QuantitySolid->HighSolidPPE Yes StdSolPPE Standard PPE: Thick Nitrile, Safety Glasses, Fume Hood SolventCheck->StdSolPPE Ethanol/Water HighSolPPE Critical PPE: Laminate (Silver Shield) Gloves, Face Shield + Goggles SolventCheck->HighSolPPE DCM/Chloroform/DMF

Figure 1: Risk-Adaptive PPE Decision Tree. Note the escalation to Laminate gloves when halogenated solvents are involved.

References & Authority

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde (Analogous Hazard Profile). Retrieved from

    • Note: Used as a structural analog for hazard baseline (H315, H319, H335).

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-Bromobenzaldehyde. Retrieved from

    • Note: Citations for bromine-substituted benzaldehyde reactivity and sensitization risks.

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

    • Note: Source for nitrile vs. laminate breakthrough times for benzaldehyde derivatives.

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2-hydroxybenzaldehyde.[5] Retrieved from

    • Note: Verification of physical properties (Solid) and structural alerts.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.